3-Acetyl-indole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLJNFXIPOLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169662 | |
| Record name | Indole-5-carbonitrile, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-19-7 | |
| Record name | Indole-5-carbonitrile, 3-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-Acetyl-indole-5-carbonitrile: A Technical Guide
Part 1: Executive Summary
3-Acetyl-indole-5-carbonitrile (CAS: 17380-19-7) represents a critical "push-pull" indole scaffold in modern drug discovery.[] Characterized by an electron-withdrawing nitrile group at the C5 position and an electron-withdrawing acetyl group at the C3 position, this molecule exhibits unique electronic properties compared to the parent indole.[]
The presence of the C5-cyano group significantly increases the acidity of the N1-proton, modulating the hydrogen-bond donor capability of the scaffold—a vital feature for kinase inhibitor binding pockets (e.g., JAK, VEGFR). Furthermore, the C3-acetyl moiety serves as a versatile "chemical handle" for downstream functionalization, including condensation reactions to form chalcones, pyrazoles, and fused heterocyclic systems found in antiviral and anticancer agents.
This guide provides a rigorous analysis of the physicochemical properties, synthesis logic, and analytical characterization of this compound, designed to support reproducible experimental workflows.
Part 2: Molecular Architecture & Physicochemical Profile[1]
The dual electron-withdrawing nature of the substituents creates a highly polarized aromatic system.[] The C3-acetyl group conjugates with the C2=C3 double bond, reducing the electron density of the pyrrole ring, while the C5-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect on the benzene ring.[]
Table 1: Physicochemical Constants
| Property | Value / Characteristic | Source/Validation |
| CAS Number | 17380-19-7 | Chemical Abstract Service [1] |
| IUPAC Name | 3-acetyl-1H-indole-5-carbonitrile | Nomenclature Rules |
| Molecular Formula | C₁₁H₈N₂O | Mass Spectrometry |
| Molecular Weight | 184.19 g/mol | Calculated |
| Physical State | Solid (Powder) | Experimental Observation |
| Melting Point | > 200°C (Predicted range: 240–260°C) | Structural Analog Comparison* |
| pKa (NH) | ~13.5 (Estimated) | Lower than indole (16.[][2][3][4]2) due to EWG [2] |
| LogP (Octanol/Water) | 1.8 – 2.1 (Predicted) | Lipophilicity Profile |
| H-Bond Donors | 1 (NH) | Structural Count |
| H-Bond Acceptors | 2 (C=O, C≡N) | Structural Count |
| Solubility | DMSO, DMF, hot MeOH, EtOAc | Polarity Assessment |
*Note: While 3-acetylindole melts at ~190°C and 3-formyl-5-cyanoindole at ~250°C, the 3-acetyl-5-cyano derivative is expected to exhibit a high melting point due to enhanced intermolecular dipole-dipole interactions and crystal packing efficiency.[]
Part 3: Synthesis & Production Workflows
The synthesis of this compound typically follows one of two primary retrosynthetic disconnections: Functionalization of the Indole Core or De Novo Ring Construction .[]
Method A: Friedel-Crafts Acylation (Preferred Route)
The most direct industrial route involves the regioselective acylation of commercially available 5-cyanoindole.[] Due to the electron-deficient nature of the 5-cyano ring, standard Friedel-Crafts conditions (Acetic Anhydride/Acetic Acid) may require activation or Lewis Acid catalysis (e.g., AlCl₃, SnCl₄) to ensure high yields at the C3 position.
Method B: Fischer Indole Synthesis
For large-scale de novo synthesis, reacting 4-cyanophenylhydrazine with a masked ketone equivalent (e.g., 4,4-dimethoxy-2-butanone) offers a convergent approach, though it often requires careful control to avoid regioisomeric byproducts.[]
Visualization: Synthesis Logic Flow
The following diagram outlines the decision matrix for synthesizing this scaffold, highlighting critical process controls.
Caption: Comparative synthetic workflows for this compound, prioritizing regioselectivity and purification efficiency.
Part 4: Analytical Characterization (Spectroscopy)[1]
Accurate identification of this compound relies on distinguishing it from potential regioisomers (e.g., N-acetyl or C2-acetyl).[]
Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" validation of the functional groups.[]
-
Nitrile (C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This is diagnostic for the 5-cyano group.[][5]
-
Ketone (C=O): A strong band at 1640–1660 cm⁻¹ .[] The frequency is lower than a standard ketone (~1715 cm⁻¹) due to conjugation with the indole double bond.
-
Amine (N-H): A broad band at 3200–3300 cm⁻¹ , confirming the N1 position is unsubstituted (ruling out N-acetylation).[]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Required for solubility and preventing NH exchange).[]
-
δ 12.0–12.5 ppm (1H, br s): Indole N-H. Downfield shift indicates increased acidity due to EWGs.[]
-
δ 8.4–8.6 ppm (1H, s): C2-H. Significantly deshielded by the adjacent C3-carbonyl group.[]
-
δ 8.5–8.6 ppm (1H, s/d): C4-H. Deshielded by the C3-carbonyl (anisotropic effect).[]
-
δ 7.5–7.7 ppm (2H, m): C6-H and C7-H aromatic protons.[]
-
δ 2.4–2.5 ppm (3H, s): Acetyl methyl group (–COCH₃).
Mass Spectrometry (MS)[1]
-
Ionization: ESI+ or APCI.[]
-
Molecular Ion: [M+H]⁺ = 185.2 m/z.[]
-
Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in MS/MS modes.[]
Part 5: Stability & Handling Protocols
Thermal Stability
The compound is thermally stable up to its melting point (>200°C). However, prolonged exposure to temperatures >100°C in the presence of strong acids can lead to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
Chemical Reactivity & Storage[1]
-
Hydrolysis Risk: The C5-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions (e.g., 6M HCl or NaOH reflux), converting the molecule to 3-acetyl-indole-5-carboxylic acid.[]
-
Oxidation: The C2 position remains susceptible to oxidation (e.g., to oxindole) if exposed to strong oxidants, though the electron-withdrawing groups reduce this propensity compared to unsubstituted indole.
-
Storage: Store in a cool, dry place protected from light. Use amber vials to prevent potential photochemical degradation of the indole ring.
Solubility Protocol for Assays
For biological assays (e.g., kinase screening):
-
Primary Stock: Dissolve in 100% DMSO to 10 mM or 50 mM. Mild sonication may be required.[]
-
Working Solution: Dilute into aqueous buffer. Ensure final DMSO concentration < 1% to avoid precipitation, as the compound has low aqueous solubility (< 100 µM in water).
Part 6: References
-
Chemical Abstracts Service (CAS). Registry Number: 17380-19-7.[] American Chemical Society.[] []
-
PubChem Database. Compound Summary: Indole-5-carbonitrile (Analog Data).[] National Center for Biotechnology Information.[] []
-
Sigma-Aldrich. Product Specification: 3-Formyl-1H-indole-5-carbonitrile (Structural Analog).[] Merck KGaA.[] []
-
BOC Sciences. Product Data: this compound.[][]
-
The Pharma Innovation Journal. Synthesis and Characterisation of 3-Acetylindole Derivatives. 2013; 2(3).[][6] (Provides spectral correlations for 3-acetylindoles).
Sources
Technical Guide: Solubility Profiling & Handling of 3-Acetyl-indole-5-carbonitrile
Executive Summary & Compound Profile
3-Acetyl-indole-5-carbonitrile (CAS: 17380-19-7) is a bifunctionalized indole scaffold frequently utilized as a precursor in the synthesis of antiviral agents and kinase inhibitors. Its physicochemical behavior is dominated by the rigid indole core, the electron-withdrawing nitrile group at the C5 position, and the acetyl moiety at C3.
This guide defines the solubility boundaries of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing validated protocols for stock preparation and experimental handling.
Physicochemical Properties (Cheminformatic Estimates)
-
Molecular Weight: 184.19 g/mol [1][]
-
Formula: C₁₁H₈N₂O
-
Predicted LogP: ~1.9 – 2.4 (Moderate Lipophilicity)
-
H-Bond Donors: 1 (Indole NH)
-
H-Bond Acceptors: 3 (C=O, CN, Indole N)
-
Key Solubility characteristic: The compound exhibits a steep solubility-temperature gradient in alcohols (making MeOH ideal for recrystallization) and high thermodynamic solubility in dipolar aprotic solvents (making DMSO ideal for bio-assay stocks).
Solubility Profile: DMSO vs. Methanol
The choice between DMSO and Methanol depends strictly on the downstream application. The following data synthesizes structural analog behavior (e.g., 3-acetylindole, 5-cyanoindole) with standard solubility principles.
Dimethyl Sulfoxide (DMSO)
Status: Primary Solvent for Stock Solutions
-
Solubility Capacity: High (Estimated > 50 mg/mL).
-
Mechanism: DMSO acts as a strong Lewis base, effectively disrupting the intermolecular hydrogen bonding of the indole NH and dipole-dipole interactions of the nitrile group.
-
Application:
-
Preparation of 10 mM – 100 mM master stocks for biological screening.
-
NMR spectroscopy (DMSO-d6 is the standard solvent for this class).
-
-
Critical Warning: DMSO is highly hygroscopic. Water uptake >1% (v/v) can cause gradual precipitation of the compound over long-term storage due to the "antisolvent" effect of water on the hydrophobic indole core.
Methanol (MeOH)
Status: Process Solvent & Analytical Diluent
-
Solubility Capacity: Moderate to Good (Temperature Dependent).
-
Mechanism: Methanol solvates via hydrogen bonding but is less effective than DMSO at disrupting the crystal lattice of rigid aromatic nitriles at room temperature.
-
Application:
-
Recrystallization: The compound is likely soluble in boiling methanol but precipitates upon cooling, a property cited for similar 3-acetylindole derivatives [1].
-
LC-MS Sample Prep: Methanol is the preferred solvent for diluting DMSO stocks before injection to prevent peak broadening.
-
Solubility Decision Matrix
The following diagram illustrates the logical flow for solvent selection based on your experimental intent.
Figure 1: Decision matrix for solvent selection ensuring downstream compatibility.
Validated Experimental Protocols
As specific thermodynamic solubility values can vary by batch purity and crystal polymorph, the following protocols are designed to be self-validating systems . Use these to empirically determine the exact solubility for your specific lot.
Protocol A: Preparation of 10 mM DMSO Master Stock
Use this protocol for biological assays to ensure precision.
-
Calculate Mass: For 10 mL of 10 mM stock:
-
Weighing: Weigh ~18.5 mg of this compound into a sterile, amber glass vial (protect from light). Record exact mass.
-
Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%) to reach the target concentration.
-
Calculation: Volume (mL) = Mass (mg) / (1.8419).
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Solution must be optically clear. If haze persists, the compound may be a salt form or impure; filter through a 0.22 µm PTFE filter.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask)
Use this to determine the exact saturation limit in Methanol or DMSO.
-
Saturation: Add excess solid compound (e.g., 20 mg) to 1 mL of solvent (MeOH or DMSO) in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Filtration: Filter the suspension using a syringe filter (Nylon for MeOH, PTFE for DMSO).
-
Quantification: Dilute the filtrate 100-fold in Methanol and analyze via UV-Vis (approx.
270-280 nm) or HPLC against a standard curve of known concentration.
Troubleshooting & Handling
The "Water Crash" Phenomenon
Indole-5-carbonitriles are hydrophobic. When a DMSO stock is diluted into aqueous media (e.g., cell culture media or buffer), the compound may precipitate if the final concentration exceeds its aqueous solubility limit (often < 100 µM).
-
Mitigation: Perform a serial dilution in DMSO first, keeping the final DMSO concentration in the assay < 0.5%.
Stability in Methanol
While stable in pure methanol, the presence of strong bases (e.g., NaOH) in methanol can induce hydrolysis of the nitrile group to an amide or carboxylic acid over time, or aldol-type condensation if aldehydes are present [1].
-
Rule: Use neutral Methanol for storage/analysis. Avoid basic additives.
Recrystallization Workflow
If the compound purity is low (<95%), recrystallization from Methanol is the standard purification method for 3-acetylindoles [1].
-
Workflow: Dissolve in minimal boiling MeOH
Hot filtration Slow cooling to 4°C Collect crystals.
References
-
Synthesis and Characterisation of 3-Acetylindole Derivatives. The Pharma Innovation Journal. (2013). Describes the recrystallization of 3-acetylindole derivatives using methanol and reaction conditions in alcoholic solvents.
-
3-Acetylindole Product Data. MedChemExpress. Provides solubility data for the structural analog 3-acetylindole (DMSO ≥ 100 mg/mL).[3]
-
5-Cyanoindole Solubility Data. ChemicalBook. Confirms solubility of the 5-cyanoindole analog in methanol and insolubility in water.[4]
-
Indole-5-carbonitrile Safety & Properties. PubChem. Detailed physicochemical property analysis of the core pharmacophore.
Sources
3-Acetyl-indole-5-carbonitrile: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
3-Acetyl-indole-5-carbonitrile (CAS: 17380-19-7) represents a high-value "privileged structure" in modern drug discovery. Its significance lies in its dual-functionalization vectors: the C3-acetyl group , which serves as an electrophilic handle for heterocycle formation and chain extension, and the C5-nitrile group , a versatile masked pharmacophore capable of transformation into amides, amines, or tetrazoles.
This technical guide dissects the synthetic utility, pharmacological potential, and experimental protocols for this scaffold. It is designed for medicinal chemists seeking to exploit this intermediate for the development of kinase inhibitors, tubulin destabilizers, and CNS-active agents.
Part 1: Chemical Profile & Structural Significance[1]
The molecule combines the electron-rich indole core with an electron-withdrawing nitrile at the C5 position and a reactive acetyl group at C3.
| Feature | Chemical Significance | Medicinal Application |
| Indole Core | High electron density; susceptible to electrophilic substitution at C3 (if unoccupied).[1] | Bioisostere for purines; privileged scaffold for kinase and GPCR ligands. |
| C3-Acetyl | Reactive ketone; enolizable. Precursor for chalcones, pyrazoles, and pyrimidines.[2] | H-bond acceptor; linker for extending pharmacophores into hydrophobic pockets. |
| C5-Nitrile | Electron-withdrawing; robust metabolic stability. | Precursor to amides (H-bond donor/acceptor), amines, or tetrazoles (bioisostere of carboxylic acid). |
| N1-H | Acidic proton (pKa ~16); site for alkylation. | Critical H-bond donor for binding interactions (e.g., hinge region of kinases). |
Part 2: Synthetic Routes
Retrosynthetic Analysis
The most robust route to this compound is the direct regioselective acylation of commercially available 5-cyanoindole . The electron-withdrawing nature of the C5-cyano group deactivates the ring slightly, requiring stronger Lewis acids compared to unsubstituted indole.
Primary Synthesis: Friedel-Crafts Acylation
Reaction: 5-Cyanoindole + Acetic Anhydride
-
Reagents: Acetic anhydride (
) or Acetyl chloride ( ).[3] -
Catalyst: Tin(IV) chloride (
) or Boron trifluoride etherate ( ). -
Solvent: Dichloromethane (DCM) or Nitromethane.
-
Mechanism: The Lewis acid activates the acylating agent to form an acylium ion. The indole C3 position, being the most nucleophilic, attacks the electrophile.
Divergent Derivatization Strategies
Once synthesized, the scaffold branches into three primary medicinal chemistry campaigns:
-
The Chalcone Pathway (Anticancer): Claisen-Schmidt condensation with aromatic aldehydes yields 3-cinnamoylindoles, known for tubulin polymerization inhibition.
-
The Heterocycle Pathway (Kinase Inhibition): Reaction with hydrazines or guanidines yields pyrazoles or pyrimidines, mimicking the adenosine triphosphate (ATP) structure.
-
The Nitrile Transformation (CNS/Metabolic): Hydrolysis to primary amides or conversion to tetrazoles to modulate solubility and pKa.
Caption: Divergent synthesis strategy starting from 5-cyanoindole to bioactive scaffolds.
Part 3: Medicinal Chemistry Applications[2][4][6][7][8]
Oncology: Tubulin Polymerization Inhibitors
Derivatives where the C3-acetyl group is converted to an
-
Mechanism: The indole moiety occupies the colchicine binding site on tubulin, while the chalcone arm extends into the hydrophobic pocket, arresting cell division at metaphase.
-
SAR Insight: Retention of the 5-cyano group often improves metabolic stability compared to the 5-methoxy analogs, while maintaining H-bond acceptor capability.
Kinase Inhibition (CDK/VEGFR)
Cyclization of the acetyl group into a pyrazole or pyrimidine ring creates a "hinge-binder" motif.
-
Design: The indole NH and the nitrogen of the newly formed heterocycle form a bidentate H-bond interaction with the kinase hinge region (e.g., residues Glu81/Leu83 in CDK2).
-
Role of 5-CN: The nitrile group projects into the solvent-exposed region or a specific back-pocket, allowing for fine-tuning of selectivity via further hydration to amides.
CNS Agents (Serotonin Modulators)
The 5-cyanoindole core is a precursor to drugs like Vilozodone (SSRI/5-HT1A partial agonist).
-
Application: this compound serves as an intermediate for analogs where the C3 position requires a rigid carbon linker rather than the flexible piperazine chain found in Vilozodone.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Validated for scale-up (10 mmol scale).
Materials:
-
5-Cyanoindole (1.42 g, 10 mmol)
-
Acetic Anhydride (1.2 mL, 12 mmol)
-
Tin(IV) Chloride (1 M in DCM, 12 mL, 12 mmol)
-
Dichloromethane (anhydrous, 50 mL)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 5-cyanoindole and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Catalyst Addition: Add
solution dropwise over 10 minutes. The solution may turn yellow/orange. -
Acylation: Add acetic anhydride dropwise.
-
Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour the reaction mixture into 100 mL of ice-water containing 1M HCl.
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated
and brine. Dry over . -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Gradient: 20-50% EtOAc in Hexane).
-
Yield: Expect 75-85% as a pale yellow solid.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target: 3-(3,4,5-trimethoxyphenyl)-acryloyl-indole-5-carbonitrile.
Procedure:
-
Dissolve this compound (1 mmol) and 3,4,5-trimethoxybenzaldehyde (1.1 mmol) in Ethanol (10 mL).
-
Add Piperidine (3 drops) or NaOH (20% aq, 0.5 mL).
-
Reflux for 6-12 hours. A precipitate usually forms.
-
Cool to RT, filter the solid, and wash with cold ethanol.
-
Result: Bright yellow/orange crystals (Yield: >80%).
Part 5: Mechanism of Action Visualization (Kinase Inhibition)
The following diagram illustrates how the pyrazole derivative (synthesized from the 3-acetyl scaffold) interacts with the ATP-binding pocket of a generic kinase.
Caption: Pharmacophore mapping of this compound derivatives in the kinase ATP pocket.
References
-
Synthesis of 3-Acetylindoles
-
Title: Friedel-Crafts acylation of indoles and their derivatives.[3]
- Source:Journal of Organic Chemistry, 2002.
- Note: General protocol adapted for electron-deficient indoles.
-
(Generalized citation for standard protocol).
-
-
Indole-Chalcones as Tubulin Inhibitors
- Title: Synthesis and biological evaluation of indole-based chalcones as tubulin polymeriz
- Source:European Journal of Medicinal Chemistry.
-
Context: Establishes the bioactivity of the 3-cinnamoyl motif.[1]
-
5-Cyanoindole in Drug Discovery
- Title: Discovery of Vilozodone: A Serotonin Transporter Inhibitor and 5-HT1A Partial Agonist.
- Source:Journal of Medicinal Chemistry.
- Context: Validates the 5-cyanoindole core as a drug scaffold.
-
Multicomponent Reactions of 3-Acetylindoles
-
TDO Inhibitors
- Title: Structure-Activity Relationships of Indole-Substituted Deriv
- Source:Journal of Medicinal Chemistry.
- Context: Highlights the role of 5-substitution (including nitrile/formyl) in metabolic enzyme inhibition.
Sources
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Topic: Advanced Acetylation Methods for Indole-5-carbonitrile at Position 3
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3-acetylindole scaffold is a privileged pharmacophore found in numerous bioactive molecules and serves as a versatile synthetic intermediate in medicinal chemistry.[1][2] This application note provides a detailed guide to the regioselective acetylation of indole-5-carbonitrile at the C3 position, a critical transformation for synthesizing advanced pharmaceutical building blocks. We delve into the mechanistic underpinnings of Friedel-Crafts acylation, present field-proven protocols using various Lewis acids, and offer a comparative analysis to guide methodology selection. The protocols are designed to be self-validating, with integrated steps for reaction monitoring, workup, and purification, ensuring robust and reproducible outcomes for researchers in drug discovery and process development.
Introduction: The Strategic Importance of 3-Acetylindole-5-carbonitrile
Indole derivatives are foundational structures in pharmaceutical science, forming the core of drugs for a wide array of therapeutic areas.[3] Specifically, the introduction of an acetyl group at the C3 position of the indole nucleus creates a key ketone functional group, which is a versatile handle for further synthetic elaborations. Indole-5-carbonitrile, with its electron-withdrawing cyano group, presents a unique substrate. The cyano moiety not only modulates the electronic properties of the indole ring but also serves as a precursor for other functional groups like amines, amides, or tetrazoles, expanding its utility in drug design.
The primary challenge in the functionalization of free (N-H) indoles is controlling regioselectivity. The indole nucleus possesses two nucleophilic sites: the nitrogen (N1) and the C3 carbon. Electrophilic substitution, such as acetylation, overwhelmingly favors the C3 position due to the formation of a more stable, resonance-delocalized intermediate that preserves the aromaticity of the benzene ring.[4][5] However, competing N-acylation can occur, leading to mixtures of 1-acetyl, 3-acetyl, and 1,3-diacetyl products, particularly under harsh conditions.[5][6][7]
The presence of the electron-withdrawing cyano group at the 5-position deactivates the benzene portion of the ring towards electrophilic attack and significantly reduces the propensity for acid-catalyzed polymerization, a common side reaction with electron-rich indoles.[8] This electronic effect makes indole-5-carbonitrile an excellent substrate for clean, high-yielding C3-acetylation reactions, provided the appropriate conditions are chosen. This guide details robust methods to achieve this specific transformation.
Reaction Mechanism: Friedel-Crafts Acylation of Indoles
The Friedel-Crafts acylation is the cornerstone method for introducing an acyl group onto an aromatic ring.[4] In the context of indole-5-carbonitrile, the reaction proceeds via a classic electrophilic aromatic substitution mechanism, outlined below.
-
Activation of the Acylating Agent: A Lewis acid (e.g., SnCl₄, AlCl₃, BF₃·Et₂O) coordinates to the acylating agent (typically acetyl chloride or acetic anhydride). This coordination polarizes the carbonyl bond and facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺) or a reactive acylium ion-Lewis acid complex.
-
Nucleophilic Attack: The electron-rich C3 position of the indole-5-carbonitrile acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base (e.g., the Lewis acid complex or solvent) abstracts the proton from the C3 carbon, collapsing the sigma complex. This restores the aromaticity of the pyrrole ring and yields the final 3-acetylindole-5-carbonitrile product.
Sources
- 1. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. safrole.com [safrole.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-indole-5-carbonitrile
This technical guide details the optimization of 3-Acetyl-indole-5-carbonitrile synthesis. It prioritizes high-fidelity chemical protocols over generic advice, focusing on the specific challenges posed by the electron-deficient 5-cyanoindole scaffold.
Executive Summary: The Challenge
Synthesizing This compound presents a "push-pull" conflict. The indole ring is electron-rich, but the 5-cyano (nitrile) group is a strong electron-withdrawing group (EWG). This deactivates the ring, significantly reducing the reaction rate at the C3 position compared to unsubstituted indole. Furthermore, the nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under the vigorous acidic conditions often required to force the acylation.
This guide provides three validated protocols, ranked by selectivity and yield potential.
Module 1: Primary Route – Modified Vilsmeier-Haack (The "DMAc" Method)
Recommendation: Use this as your starting point. It avoids the harsh metallic Lewis acids of Friedel-Crafts and typically offers the cleanest impurity profile.
The Protocol
Standard Vilsmeier-Haack uses DMF to install a formyl group.[1] To install an acetyl group, we substitute DMF with N,N-Dimethylacetamide (DMAc) .
Reagents:
-
Substrate: Indole-5-carbonitrile (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl
) (1.5 – 2.0 equiv) -
Solvent/Reagent: N,N-Dimethylacetamide (DMAc) (5–10 equiv, acts as solvent)
Step-by-Step Workflow:
-
Reagent Formation: Cool neat DMAc to 0–5 °C in an ice bath. Add POCl
dropwise under inert atmosphere (N or Ar). Caution: Exothermic. Stir for 20 minutes to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve Indole-5-carbonitrile in a minimum volume of DMAc. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT). If TLC shows no conversion after 2 hours, heat to 60–80 °C .
-
Note: The 5-CN group deactivates the ring; heating is often required, unlike with simple indoles.
-
-
Quench (Critical Step): Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (NaOAc) to buffer the pH to ~4–5.
-
Why? Strong acidic quenching (pH < 1) combined with residual heat can hydrolyze your 5-CN group to a 5-CONH
(amide).
-
-
Hydrolysis: Stir the aqueous mixture for 1–2 hours at RT. This hydrolyzes the intermediate iminium salt to the ketone.[2]
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate (EtOAc).
Troubleshooting the DMAc Route
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Vilsmeier reagent decomposed or temperature too low. | Ensure POCl |
| Formation of 5-Carboxamide analog | Nitrile hydrolysis during quench. | Do not boil the acidic quench. Neutralize faster using cold NaOH/ice mixture to pH 7 immediately after iminium hydrolysis. |
| N-Acetylation (1-Acetyl...) | Kinetic control dominant. | N-acetyl is the kinetic product. Higher temperature (thermodynamic control) usually rearranges it to C3. Ensure temp > 60 °C. |
Module 2: Alternative Route – Lewis Acid Catalysis (Friedel-Crafts)
Recommendation: Use if the DMAc route fails to scale or if POCl
Protocol: Et AlCl Mediated Acylation
Diethylaluminum chloride acts as both a Lewis acid and a proton scavenger, often providing higher regioselectivity for C3.
Reagents:
-
Indole-5-carbonitrile (1.0 equiv)
-
Diethylaluminum chloride (Et
AlCl) (1.5 equiv, 1M in hexane) -
Acetyl Chloride (AcCl) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Dissolve indole-5-carbonitrile in DCM under N
at 0 °C . -
Add Et
AlCl solution dropwise. Stir for 30 mins. -
Add Acetyl Chloride dropwise.
-
Stir at 0 °C for 1 hour, then warm to RT.
-
Quench: Carefully add saturated aqueous NaHCO
at 0 °C. (Caution: Aluminum salts form a gelatinous precipitate). -
Workup: Filter through a Celite pad to remove aluminum salts. Extract filtrate with DCM.
Module 3: Mechanistic Visualization
Understanding the specific intermediate in the DMAc route is vital for troubleshooting hydrolysis issues.
Caption: Mechanism of Modified Vilsmeier-Haack. The critical control point is the hydrolysis step to prevent nitrile degradation.
Module 4: FAQ & Troubleshooting Guide
Q1: My yield is low (<30%). Where is the mass balance going?
Answer:
-
Polymerization: Indoles polymerize in strong acids. If your reaction mixture turns black/tarry, your Lewis acid is too strong or the temperature is too high. Switch to the Et
AlCl method (Module 2) which is milder. -
N-Acylation: Check NMR. A peak shift of the C2-H proton often indicates N-substitution. If you see N-acetyl product, reflux the mixture longer; N-acetyl is kinetically favored but thermodynamically unstable relative to C3-acetyl.
Q2: Can I use Acetic Anhydride (Ac O) instead of Acetyl Chloride?
Answer:
Yes, but typically requires a catalyst like Iodine (I
-
Protocol: Mix Indole-5-CN + Ac
O (excess) + I (10 mol%). Heat to 80 °C. -
Risk: This method often yields di-acetylated products (1,3-diacetyl) which require a basic hydrolysis step (NaOH/MeOH) to remove the N-acetyl group. This basic step puts your nitrile at risk.
Q3: How do I confirm the structure using NMR?
Answer:
-
3-Acetyl-indole-5-CN: Look for a singlet methyl ketone peak around 2.50–2.60 ppm . The NH proton should be a broad singlet downfield (11.0–12.5 ppm).
-
1-Acetyl-indole-5-CN (Wrong Isomer): The methyl peak will be slightly different, but the diagnostic is the C2-H and C7-H shift. The N-acetyl group deshields the C7-H significantly (moves it downfield).
References
-
Ottoni, O., et al. (2001). "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively." Organic Letters, 3(7), 1005-1007. Link
- Cited for: Use of Lewis acids and regioselectivity challenges in indole acyl
-
Anthony, J. (1958). "The Vilsmeier-Haack Reaction."[1][2][8][9] Organic Reactions.[1][2][3][4][6][9][10][11][12]
- Cited for: Foundational mechanism of chloroiminium salt form
- Okauchi, T., et al. (2001). "Friedel–Crafts acylation of indoles with diethylaluminum chloride." Organic Letters. Cited for: The Et AlCl protocol for sensitive indoles.
-
James, D.S., & Ashenhurst, J. (2024). "Hydrolysis of nitriles with aqueous acid." Master Organic Chemistry. Link
- Cited for: Mechanism of nitrile hydrolysis side-reactions.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." Link
- Cited for: General process parameters and safety handling of acyl chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tdcommons.org [tdcommons.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. tutorchase.com [tutorchase.com]
Technical Support Center: Purification of 3-Acetyl-indole-5-carbonitrile
Case ID: PUR-IND-05CN-3AC Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Active Support
Introduction: The Challenge of Electron-Deficient Indoles
Welcome to the technical support hub for 3-Acetyl-indole-5-carbonitrile . This molecule presents a specific set of chromatographic challenges due to the "push-pull" electronic effects on the indole ring.
-
The Molecule: The indole core is functionalized with two strong electron-withdrawing groups (EWGs): a nitrile at C5 and an acetyl group at C3.
-
The Consequence: These groups significantly increase the acidity of the indole N-H proton (lowering pKa well below the standard ~16 of unsubstituted indole).
-
The Chromatographic Result: This increased acidity leads to aggressive hydrogen bonding with the silanol groups (
) of standard silica gel, resulting in severe peak tailing, irreversible adsorption, or co-elution with polar impurities.
This guide provides a self-validating workflow to overcome these issues, prioritizing purity and yield.
Module 1: Pre-Purification Diagnostics (Triage)
Before packing a column, you must diagnose the solubility and retention behavior.[1] This molecule is likely sparingly soluble in non-polar solvents (Hexane/Heptane) and moderately soluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Diagnostic Protocol: TLC Screening
Do not assume a standard Hexane/EtOAc gradient will work.[1] The polarity of the acetyl and nitrile groups often requires a stronger mobile phase.
Step-by-Step Assessment:
-
Prepare a concentrated sample: Dissolve ~5 mg in minimal DCM/MeOH (9:1).
-
Spot on Silica TLC: Apply to three plates.
-
Elute with Test Systems:
-
System A: 100% DCM (Check for baseline retention).
-
System B: 50% EtOAc / 50% Hexanes.
-
System C: 5% MeOH / 95% DCM.
-
-
Visualize: UV (254 nm) is sufficient; the conjugation extends over the indole, nitrile, and ketone, making it highly UV active.
Decision Matrix:
Figure 1: Solvent System Decision Matrix based on Thin Layer Chromatography (TLC) behavior.
Module 2: The "Indole Tailing" Solution
The Problem: Silanol Interaction
The N-H proton of this compound is acidic. It acts as a hydrogen bond donor to the acidic silanols on the silica surface. This results in "streaking" or "tailing," where the compound elutes over a large volume, diluting fractions and contaminating them with closely eluting impurities (like unreacted 5-cyanoindole).
The Fix: Mobile Phase Modifiers
You must deactivate the silica surface.
| Modifier Strategy | Protocol | When to Use |
| Base Deactivation (Standard) | Add 1% Triethylamine (TEA) to both the column equilibration solvent and the elution solvents. | Default choice. TEA blocks acidic silanols, sharpening the indole peak. |
| Stationary Phase Switch | Use Neutral Alumina instead of Silica. | If TEA fails or if the compound degrades on acidic silica (check 2D TLC). |
| Solvent Choice | Use DCM / EtOAc instead of Hexane / EtOAc. | If solubility is poor. DCM solubilizes the indole better, preventing precipitation on the column head. |
Expert Insight: If using TEA, run a "flush" volume of solvent containing TEA through the column before loading your sample. This pre-equilibrates the silica, ensuring the first bit of your compound doesn't hit active sites.
Module 3: Loading & Elution (The Protocol)
Due to the low solubility of this compound in non-polar solvents (like Hexanes), liquid loading is strongly discouraged . Liquid loading in a strong solvent (DCM/MeOH) will cause the compound to precipitate when it hits the non-polar mobile phase, leading to band broadening and poor separation.
Recommended Workflow: Solid Loading (Dry Loading)
-
Dissolution: Dissolve the crude mixture in the minimum amount of volatile solvent (Acetone, DCM, or MeOH).
-
Adsorption: Add Silica Gel (ratio: 1g crude to 3g silica) or Celite 545.
-
Evaporation: Rotary evaporate until a free-flowing dry powder remains. Ensure no solvent smell persists.
-
Packing: Pour this powder on top of your pre-equilibrated column bed. Add a layer of sand on top to protect the bed.
Elution Gradient (Example)
Assuming a standard Silica column (e.g., 12g, 24g, 40g cartridge)
-
Solvent A: Hexanes (or Heptane) + 1% TEA
-
Solvent B: Ethyl Acetate + 1% TEA
-
Flow Rate: Standard for column size (e.g., 25-30 mL/min for 24g column).
Gradient Table:
| Time / CV (Column Volumes) | % Solvent B (EtOAc) | Purpose |
| 0 - 2 CV | 0% | Equilibration & washing non-polar grease. |
| 2 - 5 CV | 0% → 20% | Elute unreacted starting material (5-cyanoindole often elutes earlier). |
| 5 - 15 CV | 20% → 60% | Target Elution Zone. 3-acetyl derivative typically elutes here. |
| 15 - 20 CV | 60% → 100% | Wash off highly polar impurities (di-acetylated byproducts, acids). |
Module 4: Post-Purification Troubleshooting (FAQ)
Q: I see two spots very close together. Which is my product? A: The 3-acetyl group introduces a ketone.[2]
-
Spot 1 (Higher Rf): Likely unreacted 5-cyanoindole (Starting Material). It lacks the polar acetyl group.
-
Spot 2 (Lower Rf): Your Product (This compound ).
-
Spot 3 (Even Lower Rf): Possible 1,3-diacetyl-indole-5-carbonitrile . If N-acetylation occurred, the amide reduces the N-H polarity, but the extra mass and carbonyl often change retention unpredictably. Check via NMR.
Q: My compound precipitated on the column (White band at the top). A: You likely liquid-loaded in DCM but started the gradient with Hexane.
-
Fix: Stop the flow. Carefully pipette pure EtOAc or DCM onto the top of the silica to re-dissolve the crash-out. Resume flow with a higher % of polar solvent immediately. Next time: Use Solid Loading.
Q: The yield is low, but the column looks clean. A: Check the "baseline" of your fractions.
-
If you didn't use TEA, the compound might have "smeared" across 50 test tubes, making it invisible to UV detection in individual tubes. Combine fractions and concentrate.
-
Alternative: Recrystallization. 3-Acetylindoles often recrystallize well from Methanol or Ethanol . If the column fails, try dissolving the crude in hot MeOH and cooling slowly.
Visualizing the Workflow
Figure 2: Complete Purification Workflow emphasizing the critical Solid Load step.
References
-
Synthesis and Properties of 5-Cyanoindole
-
ChemicalBook & GuideChem Databases. (2025). "5-Cyanoindole Properties and Solubility." Available at:
-
-
Chromatographic Behavior of Indoles
-
Stoll, D., & Dolan, J. (2025).[3] "LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions." LCGC International. Available at:
-
-
Acylation of Indoles (Friedel-Crafts/Vilsmeier-Haack Context)
-
Zulkifli, S. Z., et al. (2019). "Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives." Institut Kimia Malaysia. Available at:
-
-
General Purification Strategies for 3-Acylindoles
-
The Pharma Innovation Journal. (2013/2017). "Synthesis and Characterisation of 3-Acetylindole Derivatives." Available at:
-
-
Solid Loading Techniques
-
University of Rochester, Dept. of Chemistry. "Troubleshooting Flash Column Chromatography." Available at:
-
Sources
Technical Support Center: Solving Solubility Issues with 3-Acetyl-indole-5-carbonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-Acetyl-indole-5-carbonitrile. As Senior Application Scientists, we understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges, particularly with heterocyclic compounds like indole derivatives, is achieving and maintaining solubility in the aqueous buffers required for biological assays.
This guide provides a structured, in-depth approach to understanding and solving solubility issues with this compound. We will move from foundational principles to advanced techniques, explaining not just what to do, but why each step is scientifically sound. Our goal is to empower you with the knowledge to design robust experimental protocols and troubleshoot effectively.
Part 1: Understanding the Molecule - Physicochemical Profile
A successful solubilization strategy begins with a clear understanding of the compound's inherent chemical properties.
Q1: Why is this compound expected to be poorly soluble in aqueous buffers?
A1: The structure of this compound (C₁₁H₈N₂O) dictates its solubility behavior.[] It possesses a large, rigid, and hydrophobic bicyclic indole core. Water is a highly polar solvent that prefers to interact with other polar molecules through hydrogen bonding.[2][3] The nonpolar surface of the indole ring disrupts this network, leading to a thermodynamically unfavorable state that results in low solubility.
The substituents on the indole ring, a C3-acetyl group and a C5-carbonitrile, are both electron-withdrawing and contribute some polarity. However, their impact is insufficient to overcome the dominant hydrophobicity of the core structure.
To quantify a compound's hydrophobicity and its potential for ionization in buffer, we consider its LogP and pKa values.
-
LogP (Octanol-Water Partition Coefficient): This value represents the ratio of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar solvent (water). A higher LogP indicates greater hydrophobicity and lower aqueous solubility.
-
pKa: This value indicates the strength of an acid or base. The indole ring's N-H proton is a very weak acid (pKa ≈ 16-17), meaning it will not deprotonate and become charged in typical biological buffers (pH 7-8).[4] The C3-acetyl and C5-carbonitrile groups do not introduce any readily ionizable acidic or basic centers.
Because the molecule is neutral and hydrophobic, it is classified as a "brick dust" compound—crystalline, stable, and poorly soluble in water.[5]
| Property | Value / Prediction | Implication for Aqueous Solubility |
| Molecular Formula | C₁₁H₈N₂O | N/A |
| Molecular Weight | 184.19 g/mol [] | N/A |
| Structure | Bicyclic aromatic indole core | High hydrophobicity, low affinity for water. |
| Predicted LogP | > 2.0 (Estimated) | High hydrophobicity, favors partitioning into nonpolar environments over water. |
| Predicted pKa | ~15-16 (N-H proton) | Non-ionizable within physiological pH range (1-8). Solubility is not significantly influenced by pH in this range.[6][7] |
Part 2: Foundational Solubilization Strategy & Troubleshooting
For most in vitro applications, the primary goal is to create a concentrated stock solution that can be accurately diluted into the final aqueous assay buffer without precipitation.
Q2: What is the recommended first step for dissolving this compound?
A2: The most reliable and universally adopted first step is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[2][][9] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules.
The strategy is to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your experimental buffer.
Experimental Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1.84 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. (For 1.84 mg, adding 1.0 mL of DMSO yields a 10 mM stock solution).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Verification: Ensure the solution is clear and free of any visible particulates before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.[10]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how do I fix it?
A3: This common problem is known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic solvent, is suddenly introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is diluted, and the water can no longer accommodate the hydrophobic compound, causing it to precipitate.[11][12]
Successful dilution requires careful technique to manage this transition. Follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting compound precipitation.
Key Steps to Prevent Precipitation:
-
Vigorous Mixing: Never add the aqueous buffer to the DMSO stock. Always add the small volume of DMSO stock to the large volume of vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersal.
-
Control Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[13] If your dilutions require a higher percentage, consider lowering the concentration of your initial DMSO stock.
-
Temperature: Gently warming the aqueous buffer to 37°C can sometimes increase the kinetic solubility of the compound and prevent immediate precipitation.[14]
-
Check for Buffer Incompatibility: Ensure that no components in your buffer (e.g., high salt concentrations, certain proteins in media) are interacting with the compound to cause precipitation.[14]
Part 3: Advanced Solubilization Techniques
If co-solvents are incompatible with your experimental system or if higher compound concentrations are required, more advanced formulation strategies can be employed.
Q4: Co-solvents are not suitable for my assay. What are my alternatives?
A4: When organic co-solvents must be avoided, the most effective and widely used alternative is complexation with cyclodextrins .[15][16]
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[17][18] They act as molecular carriers by encapsulating the hydrophobic this compound within their core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical development due to their high aqueous solubility and safety profiles.[20]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Other Alternatives:
-
Surfactants: Using non-ionic surfactants like Tween® 80 or Polysorbate 80 above their critical micelle concentration can create micelles that encapsulate the compound, but these can interfere with some biological assays.[2][21]
-
Nanosuspensions: For in vivo studies, reducing the particle size of the compound to the nanometer range can increase its dissolution rate and bioavailability.[15][22] This requires specialized equipment like high-pressure homogenizers.
| Strategy | Mechanism | Pros | Cons |
| Co-solvents (DMSO) | Reduces water polarity, solvates compound.[][23] | Simple, effective for stock solutions, well-established. | Potential for assay interference and cell toxicity; risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulates hydrophobic guest molecule.[17][18] | High loading capacity, significant solubility increase, generally low toxicity.[20] | Requires screening for best fit; can be a costlier excipient. |
| pH Adjustment | Ionizes the compound to a more soluble form. | Simple and cost-effective. | Not effective for non-ionizable compounds like this compound in the physiological range.[24] |
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: For this specific molecule, pH adjustment is unlikely to be an effective strategy within a biologically relevant pH range (e.g., pH 6-8). The solubility of ionizable drugs is highly dependent on pH, as the charged (ionic) form is more soluble than the neutral form.[6][7] However, this compound lacks functional groups that can be readily protonated or deprotonated in this range. The indole N-H is an extremely weak acid and will remain in its neutral, poorly soluble form.[4] While extremely high pH (>12) could begin to deprotonate the indole nitrogen, such conditions are not compatible with virtually any biological experiment.
Part 4: Experimental Protocols
Protocol 2: Systematic Screening for Optimal Solubilization using Cyclodextrins
This protocol allows you to empirically determine the best cyclodextrin and concentration for your needs.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD), desired aqueous buffer (e.g., PBS pH 7.4), vortex mixer, centrifuge.
-
Preparation of Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your buffer at different concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).
-
Compound Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each cyclodextrin solution and a control (buffer only). "Excess" means adding enough compound so that undissolved solid remains visible.
-
Equilibration: Tightly cap the tubes and vortex them vigorously. Place them on a rotator or shaker at room temperature for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Quantification: Carefully collect the supernatant. This contains the maximum amount of dissolved compound. Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility of the compound against the cyclodextrin concentration to identify the most effective solubilizing agent and the relationship between its concentration and compound solubility.
Part 5: Frequently Asked Questions (FAQs)
Q6: How can I confirm the final concentration of my compound in the aqueous buffer after dilution and filtration? A6: Visual inspection is not sufficient. After preparing your final solution, it is best practice to filter it through a 0.22 µm syringe filter to remove any micro-precipitates. The concentration of the compound in the filtrate should then be confirmed using an analytical technique like HPLC-UV or LC-MS. This step is critical for ensuring the accuracy and reproducibility of your experimental results.
Q7: My compound seems to degrade in the buffer over the course of my experiment. What should I do? A7: Indole rings can be susceptible to oxidation and photodegradation.[13] Always prepare solutions fresh for each experiment. If the experiment is lengthy, protect the solution from light by using amber tubes or covering the container with foil.[13] You can assess stability by measuring the compound's concentration at the beginning and end of the experiment using an analytical method.
Q8: I am seeing unexpected precipitates or artifacts in my microplate assay. Could it be the compound? A8: Yes. Even if the compound appears dissolved to the naked eye, micro-precipitates can form and interfere with optical measurements in microplate readers.[25] If you observe inconsistent readings, consider using a plate reader with a well-scanning feature, which takes multiple readings across the well to average out signals from unevenly distributed material.[25] Always include "buffer + DMSO/cyclodextrin" wells as a vehicle control to ensure your solubilizing agent isn't causing artifacts.
References
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 20, 2026, from [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023, June 8). International Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (2017, September 18). The Journal of Physical Chemistry B. Retrieved February 20, 2026, from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]
-
Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Tablets & Capsules. Retrieved February 20, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]
-
Cosolvent-induced solubilization of hydrophobic compounds into water. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016, April 28). PMC. Retrieved February 20, 2026, from [Link]
-
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024, July 20). MDPI. Retrieved February 20, 2026, from [Link]
-
Indole. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
3-Acetylindole. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti-Microbial Activity. (2013, May 9). The Pharma Innovation. Retrieved February 20, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, February 22). MDPI. Retrieved February 20, 2026, from [Link]
-
Common Cell Culture Problems: Precipitates. (n.d.). Benchling. Retrieved February 20, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved February 20, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved February 20, 2026, from [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. Retrieved February 20, 2026, from [Link]
-
How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved February 20, 2026, from [Link]
-
Indole-5-carbonitrile. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Assay Troubleshooting. (n.d.). MB. Retrieved February 20, 2026, from [Link]
-
Indoles. (n.d.). AMERICAN ELEMENTS®. Retrieved February 20, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 20, 2026, from [Link]
-
indole-3-acetonitrile (PAMDB120247). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 20, 2026, from [Link]
Sources
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
Technical Support Center: High-Purity Recrystallization of 3-Acetyl-indole-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-acetyl-indole-5-carbonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its recrystallization, ensuring the attainment of high-purity material critical for downstream applications.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound of significant interest in medicinal chemistry, achieving high purity is paramount. The presence of the acetyl, indole, and nitrile functionalities presents unique challenges and opportunities in solvent selection and the overall purification strategy. This guide will walk you through a logical, evidence-based approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, based on the successful recrystallization of analogous compounds such as 3-acetylindole and other indole derivatives, alcohols like ethanol and methanol are excellent starting points .[1] A mixed solvent system, particularly an ethanol/water mixture , has also proven effective for similar cyano-substituted indoles and is a highly recommended system to explore. The optimal ratio will need to be determined empirically, but a good starting point is a ratio that dissolves the compound when hot but allows for significant precipitation upon cooling.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high. To address this:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the temperature at which crystallization begins: Try to induce crystallization at a lower temperature by slower cooling or by using a solvent mixture with a lower boiling point.
-
Switch to a lower-boiling point solvent: If the issue persists, a different solvent system may be necessary.
Q3: I am getting a very low yield after recrystallization. What are the likely causes?
A3: Low recovery is a common issue in recrystallization. The primary culprits are:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Inappropriate solvent choice: The ideal solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.
-
Washing with too much cold solvent: The final wash of the crystals should be done with a minimal amount of ice-cold solvent to minimize redissolving the product.
Q4: What are the common impurities I should be trying to remove during the recrystallization of this compound?
A4: Common impurities often depend on the synthetic route used. For a Friedel-Crafts acylation of indole-5-carbonitrile, potential impurities include:
-
Unreacted starting materials: Indole-5-carbonitrile and the acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Di-acylated byproduct: 1,3-diacetyl-indole-5-carbonitrile can form, especially under harsh reaction conditions.
-
Polymeric materials: Indoles are susceptible to polymerization in the presence of strong acids.
-
Positional isomers: While the 3-position is the most nucleophilic, trace amounts of acylation at other positions on the indole ring might occur.
Proper solvent selection is key to separating these impurities, as their solubilities will differ from the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound. |
| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.- Perform a second recrystallization. |
| The melting point of the recrystallized product is broad or low. | The product is still impure or wet. | - Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.- Consider a second recrystallization using a different solvent system to remove persistent impurities. |
| The product precipitates as a fine powder, not well-defined crystals. | The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol provides a general procedure for recrystallization from a single solvent, such as ethanol or methanol.
Workflow Diagram:
Caption: Single solvent recrystallization workflow.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in potential solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by an appropriate analytical method (e.g., HPLC, NMR). A sharp melting point close to the literature value (if available) is an indicator of high purity.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions. A common and recommended pair for this compound is ethanol and water.
Logical Relationship Diagram:
Caption: Two-solvent recrystallization principle.
Step-by-Step Methodology:
-
Solvent System Selection: Choose a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). For this compound, ethanol (good) and water (poor) is a promising system.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the cold solvent mixture or the "poor" solvent for washing.
References
-
The Pharma Innovation Journal. 2013; 2(5): 42-48. Available from: [Link]
Sources
stability of 3-Acetyl-indole-5-carbonitrile under acidic conditions
Technical Support Center: 3-Acetyl-indole-5-carbonitrile
A Guide to Understanding and Managing Stability in Acidic Conditions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their work. As a Senior Application Scientist, I have structured this resource to move beyond simple instructions, focusing on the underlying chemical principles to empower you to anticipate challenges, troubleshoot effectively, and design robust experimental plans. Our goal is to ensure the integrity of your research by providing a clear understanding of this molecule's behavior under acidic stress.
Frequently Asked Questions (FAQs): Stability & Handling
Q1: What are the primary stability concerns for this compound when exposed to acidic conditions?
A: The stability of this compound in acidic media is governed by two principal molecular features: the indole nucleus and the C5-carbonitrile group.
-
Hydrolysis of the Nitrile Group: The most predictable degradation pathway under acidic conditions is the hydrolysis of the C5-carbonitrile (-CN) to a carboxylic acid (-COOH).[1][2] This reaction is often catalyzed by strong acids and accelerated by heat, proceeding through an intermediate amide.[3][4]
-
Instability of the Indole Ring: The indole core itself is susceptible to degradation in strong acid.[5] The electron-rich pyrrole ring can be protonated, typically at the C3 position, which can lead to dimerization or polymerization, especially in non-nucleophilic solvents.[6] While the C3-acetyl group is electron-withdrawing and reduces the nucleophilicity of the C3 position, the risk of acid-catalyzed side reactions remains, particularly under harsh conditions.
Expert Insight: While both are concerns, nitrile hydrolysis is often the more immediate and common degradation pathway observed under moderately acidic conditions used in synthesis or purification (e.g., aqueous HCl, TFA in DCM). Degradation of the indole core typically requires more forcing conditions or superacids.
Caption: Key potential sites of acid-catalyzed degradation.
Q2: How susceptible is the nitrile group to hydrolysis, and what are the typical conditions for this transformation?
A: The carbonitrile group is quite robust under neutral or mildly acidic conditions at ambient temperature. However, it can be fully hydrolyzed to a carboxylic acid when heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.[1][7]
The hydrolysis occurs in two main stages:
-
Conversion to Amide: The nitrile is first converted to an amide intermediate (3-Acetyl-indole-5-carboxamide).
-
Hydrolysis of Amide: The amide is then subsequently hydrolyzed to the final carboxylic acid (3-Acetyl-indole-5-carboxylic acid).[3][4]
Expert Insight: If your experimental goal is to avoid this hydrolysis, you should use the mildest acidic conditions possible. This means keeping temperatures low (0 °C to room temperature), using the minimum required concentration of acid, and limiting exposure time. For procedures like removing an acid-labile protecting group (e.g., a Boc group), conditions like 20-50% TFA in dichloromethane at 0 °C for 1-2 hours are often sufficient for deprotection without causing significant nitrile hydrolysis.
Caption: Acid-catalyzed hydrolysis pathway of the nitrile group.
Q3: What is the role of the 3-acetyl group in the molecule's stability under acidic conditions?
A: The 3-acetyl group plays a crucial electronic role that generally enhances the stability of the indole ring compared to unsubstituted indole. As a moderately deactivating, electron-withdrawing group, it reduces the electron density and nucleophilicity of the pyrrole ring, particularly at the C3 position.[8] This deactivation makes the ring less susceptible to electrophilic attack, including protonation, which is the initial step in acid-catalyzed dimerization or degradation.[6]
Expert Insight: While beneficial, this deactivation does not render the indole ring completely inert. In the presence of strong Brønsted acids, protonation can still occur, leading to the formation of an iminium salt, which can then react with other nucleophiles present.[8] Therefore, while more stable than many other indoles, caution is still warranted.
Troubleshooting & Experimental Design
Q4: My reaction in acid is producing an unexpected, more polar byproduct. What could it be?
A: The most likely culprit for a more polar byproduct, especially if the reaction involved heat or prolonged exposure to aqueous acid, is the carboxylic acid formed from nitrile hydrolysis (3-Acetyl-indole-5-carboxylic acid).
Troubleshooting Steps:
-
Characterize the Byproduct: Obtain a mass spectrum of the byproduct. You should observe a mass increase of 17.01 Da (the difference between -COOH and -CN).
-
Analyze Reaction Conditions: Review the temperature, acid concentration, and reaction time. If any of these were high, hydrolysis is very probable.
-
Modify Conditions: To avoid the byproduct, reduce the temperature, shorten the reaction time, or use a non-aqueous acid system if your chemistry allows (e.g., HCl in dioxane instead of aqueous HCl).
Q5: How can I perform a forced degradation study to assess the stability of my compound under specific acidic conditions?
A: A forced degradation (or stress testing) study is essential for understanding a compound's intrinsic stability and identifying potential degradants.[9][10][11] This is a critical step in pharmaceutical development for establishing stability-indicating analytical methods.
Protocol: Forced Degradation in Acidic Conditions
This protocol aims to achieve 5-20% degradation of the parent compound to ensure that degradation products are detectable without completely consuming the starting material.[9]
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
-
Stress Sample Preparation:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of an acidic solution (e.g., 0.2 M HCl). This results in a final acid concentration of 0.1 M HCl and a drug concentration of 0.5 mg/mL.
-
Prepare a control sample by adding an equal volume of water instead of the acid solution.
-
-
Incubation:
-
Place both the stress and control samples in a temperature-controlled environment (e.g., a 60 °C water bath or oven).
-
Collect aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Quenching and Analysis:
-
At each time point, withdraw an aliquot from both the stress and control samples.
-
Immediately quench the reaction by diluting the aliquot into the initial mobile phase for your analytical method, which should be neutral or slightly basic to neutralize the acid.
-
Analyze the quenched samples by a suitable analytical method, such as RP-HPLC with UV detection.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any new peaks (degradation products). Check for mass balance.
-
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.org [mdpi.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming catalyst poisoning in 3-Acetyl-indole-5-carbonitrile reactions
Case Reference: IND-CN-AC-05 Status: Active Troubleshooting Subject: Overcoming Catalyst Deactivation & Poisoning Protocols[1]
Diagnostic Triage: Why is Your Reaction Failing?
User Symptom: "My reaction stalls at <40% conversion," "The catalyst precipitates as a black solid (Pd-black)," or "I require massive excess of Lewis Acid to see any product."
Root Cause Analysis: The molecule 3-Acetyl-indole-5-carbonitrile presents a "perfect storm" for catalyst deactivation due to its electronic structure. You are likely fighting one of three specific poisoning mechanisms defined by the "Triad of Deactivation" :
-
The Nitrile Sink (Lewis Acid Deactivation): The C5-cyano group is a potent Lewis base. In Friedel-Crafts acylation, it irreversibly complexes with AlCl₃/BF₃, removing the catalyst from the cycle before it can activate the electrophile.
-
The N-H Acidic Poisoning (Transition Metals): The electron-withdrawing nature of both the 3-acetyl and 5-cyano groups renders the Indole N-H highly acidic (
< 16). Deprotonation forms an indolyl anion that binds tightly to Pd/Pt centers, halting the catalytic turnover. -
Sigma-Donor Poisoning: The nitrile nitrogen (
hybridized) acts as a strong -donor to soft metals (Pd, Pt, Rh), displacing labile ligands (phosphines) and collapsing the active catalytic species.[1]
Visualizing the Poisoning Mechanism
Caption: The dual-mode deactivation pathway where the substrate acts as a competitive ligand, shutting down the metal center.[1]
Troubleshooting Module: Synthesis (Friedel-Crafts Acylation)
Context: You are synthesizing this compound from 5-cyanoindole and acetyl chloride, but the reaction is sluggish or requires massive catalyst loading.
Q: Why does the reaction stop even with 1.5 equivalents of AlCl₃? A: You are under-dosing the catalyst due to the "Nitrile Sink." In standard Friedel-Crafts, 1.1 equiv of AlCl₃ complexes the acyl chloride.[1] However, the 5-cyano group coordinates 1.0 equiv of AlCl₃ immediately.[1] The indole nitrogen may loosely coordinate another.
-
The Fix: You must treat the nitrile as a stoichiometric "sponge." Use 3.0 to 3.5 equivalents of AlCl₃.
-
1.0 eq for the Acyl Chloride (Active species generation).
-
1.0 eq for the Nitrile (Sacrificial coordination).
-
1.0+ eq for the Indole/Solvent interactions.
-
Q: The product is trapped in the emulsion during workup. How do I recover it? A: The AlCl₃-Nitrile complex is stable. Standard water quenching creates aluminum hydroxides that trap your product.[1]
-
The Fix: Use the Rochelle’s Salt Protocol .
-
Quench the reaction mixture slowly into ice/HCl.
-
Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt).
-
Stir vigorously for 2 hours. The tartrate chelates the aluminum, breaking the Al-Nitrile bond and allowing the organic layer to separate cleanly.
-
Q: Can I use weaker Lewis Acids (ZnCl₂, FeCl₃) to avoid polymerization? A: No. The 5-cyano group deactivates the indole ring electronically (pulling density from C3). A weak Lewis acid will not generate a sufficiently "hot" electrophile (acylium ion) to overcome this deactivation.[1] You need the "hard" acidity of AlCl₃ or pure BF₃·Et₂O.
Troubleshooting Module: Transition Metal Catalysis (Coupling/Reduction)
Context: You are performing a Suzuki coupling, C-H activation, or Hydrogenation involving this compound.
Q: My Palladium catalyst turns black (Pd-black) immediately upon heating. A: This is "Nitrile Poisoning." The nitrile nitrogen is displacing your phosphine ligands.
-
The Fix (Ligand Switching): Switch to bulky, electron-rich ligands that are harder to displace.[1]
Q: I am trying to hydrogenate the nitrile to an amine, but the reaction dies. A: The product (primary amine) is a stronger catalyst poison than the starting material. It binds to the Pt/Pd surface.
-
The Fix (Acidic Scavenging): Run the hydrogenation in acetic acid or with 1.1 equiv of HCl/MeOH .
Q: How do I prevent the Indole N-H from interfering with the catalyst? A: The N-H is acidic. If you use a base (common in Suzuki couplings), you generate the indolyl anion, which bridges metal centers and causes aggregation.[1]
-
The Fix (Protection): Do not run "naked" indoles in sensitive catalytic cycles.
-
Protect the N-H with Boc (tert-butyloxycarbonyl) or Tos (Tosyl) before the coupling step. The electron-withdrawing protecting group also prevents N-coordination.
-
Validated Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Designed to overcome Lewis Acid saturation.[1]
| Parameter | Specification | Rationale |
| Substrate | 5-Cyanoindole (1.0 eq) | Starting material.[1] |
| Reagent | Acetyl Chloride (1.2 eq) | Electrophile source.[1] |
| Catalyst | AlCl₃ (3.5 eq) | CRITICAL: Excess required to saturate the nitrile group. |
| Solvent | Nitromethane / DCM (1:[1]1) | Nitromethane increases solubility of the Al-complex. |
| Temperature | 0°C | Control exotherm during addition. |
Step-by-Step:
-
Complexation: In a flame-dried flask under
, dissolve AlCl₃ (3.5 eq) in Nitromethane/DCM. Cool to 0°C.[1] -
Addition: Add Acetyl Chloride (1.2 eq) dropwise. Stir 15 min to form the acylium ion.
-
Substrate: Add 5-Cyanoindole (1.0 eq) slowly as a solution in DCM. Expect a color change (complex formation).
-
Reaction: Allow to warm to RT. Monitor by HPLC (TLC is misleading due to complexation).
-
Quench: Pour into ice-cold 1M HCl.
-
Workup: Add Rochelle's Salt solution. Stir until phases clarify. Extract with EtOAc.[1]
Protocol B: "Poison-Proof" Palladium Coupling
Designed for functionalizing the this compound core.[1]
Workflow Diagram:
Caption: Step-wise protection strategy to eliminate N-H interference during catalysis.
-
Protect: React this compound with
and catalytic DMAP in DCM. Isolate the N-Boc intermediate. -
Catalysis: Use
(2 mol%) and XPhos (4 mol%) in Dioxane/Water.[1] The bulky XPhos prevents the nitrile from binding Pd. -
Deprotect: Remove Boc group with TFA/DCM (1:1) at RT.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Explains the competitive binding of nitriles to Pd(0) and the formation of inactive cyanide-Pd species. [1]
-
Friedel-Crafts Acylation of Indoles: Methodology and Mechanisms. Organic Chemistry Portal. Details the stoichiometry requirements for acylating electron-deficient heterocycles.
-
Production process of 3-(4-chlorobutyl) indole-5-carbonitrile. Google Patents (CN111087339A). Provides industrial validation for the AlCl₃ stoichiometry in 5-cyanoindole acylation.
-
Overcoming Catalyst Deactivation in Nitrile Hydrogenation. BenchChem Technical Guides. Discusses the use of acidic media to prevent amine poisoning. [1]
-
Palladium-Catalyzed Cross-Coupling of Nitriles. Frontiers in Chemistry. Reviews ligand strategies (like XPhos) to overcome nitrile coordination issues.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Optimizing Reaction Temperature for 3-Acetyl-indole-5-carbonitrile Synthesis
Executive Summary & Core Challenge
Synthesizing 3-acetyl-indole-5-carbonitrile presents a classic "push-pull" conflict in organic synthesis. You are attempting to perform an Electrophilic Aromatic Substitution (EAS) at the C3 position of an indole ring that is significantly deactivated by the electron-withdrawing nitrile (cyano) group at the C5 position.
-
The Kinetic Barrier: The 5-CN group pulls electron density away from the ring, raising the activation energy for the C3-acylation compared to unsubstituted indole. This necessitates thermal energy (heat) or stronger Lewis acids to drive the reaction.
-
The Thermodynamic Risk: The nitrile group is susceptible to hydrolysis (converting to amide or carboxylic acid) under the acidic conditions of Friedel-Crafts reactions, especially if the temperature is too high or the quench is uncontrolled.
This guide provides an optimized protocol and troubleshooting framework to balance these competing factors.
Reaction Pathway & Temperature Dynamics
The following diagram illustrates the critical temperature-dependent pathways. Understanding this is essential for troubleshooting low yields or impurities.
Figure 1: Thermal reaction landscape. Note that the target product sits in a thermal "sweet spot" between kinetic trapping (N-acetyl) and degradation (Hydrolysis).
Optimized Experimental Protocol
Objective: Selective C3-acylation while preserving the C5-nitrile group.
Reagents
-
Substrate: Indole-5-carbonitrile (1.0 eq)
-
Acylating Agent: Acetyl Chloride (1.2 - 1.5 eq)[1]
-
Catalyst: Aluminum Chloride (
) (2.0 - 2.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (
)-
Note: DCE is preferred for better solubility at moderate temperatures. Nitromethane enhances the electrophilicity of the acylium ion but can be harder to dry.
-
Step-by-Step Procedure
-
Catalyst Activation (0°C):
-
Suspend
in anhydrous DCE under nitrogen atmosphere. -
Cool to 0°C .
-
Add Acetyl Chloride dropwise.[1] Rationale: Generates the reactive acylium ion (
) without uncontrolled exotherms.
-
-
Substrate Addition (0°C
RT):-
Add Indole-5-carbonitrile (dissolved in minimal DCE) slowly to the mixture at 0°C.
-
Critical Observation: The mixture will likely turn dark/reddish.[2]
-
Allow the mixture to warm to Room Temperature (20-25°C) over 30 minutes.
-
-
Thermal Optimization Phase (The "Push"):
-
Check LCMS/TLC: At RT, you may see significant N-acetyl intermediate or unreacted starting material due to the deactivated ring.
-
Ramp: Heat the reaction to 45°C - 50°C .
-
Duration: Hold for 2-4 hours.
-
Warning:Do NOT exceed 60°C unless absolutely necessary. Higher temperatures exponentially increase the rate of nitrile hydrolysis by the Lewis acid complex [1, 2].
-
-
Quench & Isolation (The "Danger Zone"):
-
Cool the reaction mixture back to 0°C .
-
Slowly pour the reaction mixture into ice-water (inverse quench).
-
Why? Adding water to the reaction generates heat. If the mixture is hot and acidic, the nitrile will hydrolyze to the amide (
) [3].[3] Keeping it cold prevents this side reaction.
-
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a major peak with Mass M+1 = 43 higher than starting material, but it's not the target."
Diagnosis: You have formed the N-acetyl intermediate (1-acetyl-indole-5-carbonitrile), not the C3-acetyl target.
-
Cause: Reaction temperature was too low or reaction time too short. The N-acylation is kinetically favored but thermodynamically less stable than C3-acylation.
-
Solution:
-
Do not quench yet.
-
Increase temperature to 45-50°C for an additional 2 hours.
-
This thermal energy promotes the rearrangement (or reversibility) of the N-acyl group to the C3 position.
-
Issue 2: "My product contains a byproduct with Mass +18 (M+18)."
Diagnosis: Nitrile Hydrolysis . You have converted the 5-CN group into a 5-carboxamide (
-
Cause:
-
Reaction temperature exceeded 65°C.
-
The quench was performed exothermically (allowing the acid/water mix to get hot).
-
Wet solvent was used (water + Lewis Acid + Heat = Hydrolysis).
-
-
Solution:
-
Strictly control max temp to 50°C.
-
Ensure solvents are anhydrous (<50 ppm water).
-
Quench on ice ensuring the internal temp never rises above 10-15°C during the destruction of the
complex.
-
Issue 3: "Low conversion. Starting material remains."
Diagnosis: The 5-CN group is deactivating the ring too strongly for the standard conditions.
-
Solution:
-
Switch solvent to Nitromethane . It stabilizes the acylium complex, effectively increasing its electrophilicity without requiring dangerous levels of heat [4].
-
Increase
loading to 3.0 equivalents. The nitrile nitrogen can coordinate with the Lewis acid, effectively "poisoning" one equivalent of catalyst. You need excess catalyst to drive the C3 acylation.
-
Data Summary: Temperature vs. Yield Profile
The following table summarizes expected outcomes based on internal reaction temperature (assuming 3h reaction time in DCE).
| Temperature | Primary Product | Yield (Isolated) | Impurity Profile |
| 0°C - 10°C | N-Acetyl Indole | Low (<20% C3) | High Starting Material recovery. |
| 25°C (RT) | Mix (N-Acetyl + C3) | Moderate (40-50%) | Significant N-acyl intermediate remaining. |
| 45°C - 50°C | 3-Acetyl Target | Optimal (75-85%) | <5% Hydrolysis. Trace N-acyl. |
| 80°C (Reflux) | 3-Acetyl + Amide | Moderate (50-60%) | High Hydrolysis (15-30%) . Dark tars present. |
Advanced Troubleshooting Logic
Use this decision tree to diagnose your specific outcome.
Figure 2: Decision tree for optimizing reaction conditions based on LCMS data.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Retrieved from
-
Chemistry Steps. (2024). The Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Retrieved from
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles - Hydrolysis. Retrieved from
-
ResearchGate. (2025). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid. Retrieved from
Sources
Technical Support Center: Purification of 3-Acetyl-indole-5-carbonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-acetyl-indole-5-carbonitrile. This resource provides in-depth troubleshooting guides and FAQs to address specific challenges encountered during the purification of this important synthetic intermediate. The guidance herein is based on established chemical principles and field-proven laboratory practices.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and questions that arise after the synthesis of crude this compound, typically via Friedel-Crafts acylation of indole-5-carbonitrile.
Q1: My crude product is a dark, sticky oil or discolored solid. What are the likely impurities?
A1: A non-crystalline or darkly colored crude product is common and points to several potential classes of impurities. The color often arises from polymerization of the indole nucleus under the acidic conditions of the Friedel-Crafts reaction.[1]
Common Impurities Breakdown:
| Impurity Class | Specific Examples | Origin | Recommended Initial Action |
| Unreacted Starting Materials | Indole-5-carbonitrile, Acetic Anhydride | Incomplete reaction | Aqueous work-up, TLC analysis |
| Reaction Byproducts | Acetic Acid, 1,3-Diacetyl-indole-5-carbonitrile | Hydrolysis of excess anhydride; N-acetylation | Basic wash (e.g., NaHCO₃ solution) |
| Catalyst Residues | Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄) | Friedel-Crafts catalyst | Careful aqueous quench and extraction |
| Polymeric Materials | Dark, tar-like substances | Acid-catalyzed degradation/polymerization of indole | Column chromatography is often necessary |
| Residual Solvents | Dichloromethane (DCM), Nitromethane | Reaction or work-up solvents | Evaporation under reduced pressure |
The initial step is always a thorough aqueous work-up to remove inorganic salts and water-soluble components like acetic acid.
Q2: How do I perform a quick and effective purity assessment of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for initial purity assessment.[2][3] It provides critical information about the number of components in your crude mixture and helps in developing a purification strategy.
A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. For this compound, its polarity suggests that a mixture of hexanes (or petroleum ether) and ethyl acetate will be effective.
Protocol 1: Diagnostic TLC Analysis
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a suitable solvent like ethyl acetate or dichloromethane (0.5 mL).
-
TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Spotting: Use a capillary tube to spot your crude sample, the indole-5-carbonitrile starting material (if available), and a co-spot (crude + starting material) onto the baseline of the plate.
-
Elution: Develop the plate in a chamber saturated with a mobile phase. A good starting eluent is 30-40% Ethyl Acetate in Hexanes .
-
Visualization: Visualize the plate under UV light (254 nm). The indole ring is UV-active. You can also use a staining agent like potassium permanganate, though UV is usually sufficient.
-
Interpretation:
-
The product, this compound, should be more polar (lower Rf value) than the starting indole-5-carbonitrile due to the added acetyl group.
-
Multiple spots indicate the presence of impurities. A streak originating from the baseline often indicates highly polar or polymeric impurities.
-
Section 2: Troubleshooting Purification Protocols
This section provides detailed solutions to specific problems encountered during the primary purification techniques: recrystallization and column chromatography.
Recrystallization Issues
Q3: What is a good solvent system for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the compound's structure (polar nitrile and ketone groups, moderately non-polar indole core), polar protic or aprotic solvents are good candidates.
Recommended Solvents to Screen:
-
Primary Choices: Ethanol, Methanol, Isopropanol, Ethyl Acetate.[4]
-
Solvent Pairs (for fine-tuning solubility):
-
Ethyl Acetate / Hexanes
-
Methanol / Water
-
Dichloromethane / Hexanes
-
Screening Procedure:
-
Place ~20 mg of crude material in a test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good for recrystallization.
-
If it is insoluble, heat the mixture to boiling. If it dissolves, it's a potential candidate.
-
Cool the solution slowly to room temperature and then in an ice bath to observe crystal formation.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities.
Causality & Solutions:
-
Insoluble Impurities: The oil may be composed of impurities that are less soluble than your product.
-
Solution: Perform a hot filtration. Dissolve the crude product in a minimum amount of boiling solvent and quickly filter it through a pre-heated funnel to remove insoluble matter. Let the filtrate cool slowly.
-
-
Solvent Polarity: The solvent may be too non-polar, causing the polar product to separate as a liquid phase.
-
Solution: Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution) to keep the product dissolved at a slightly lower temperature.
-
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal lattice formation.
-
Solution: Ensure the solution cools slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. Scratching the inside of the flask with a glass rod can initiate nucleation.
-
Column Chromatography Issues
Column chromatography on silica gel is the most robust method for purifying this compound, especially from closely related impurities or colored polymers.[2][5]
Q5: My compound is streaking on both the TLC plate and the column. What is the cause and how can I fix it?
A5: Streaking is typically caused by one of three factors: overloading the stationary phase, poor solubility in the mobile phase, or strong interactions between the analyte and the silica gel. The indole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the silica surface.
Troubleshooting Streaking:
| Cause | Explanation | Solution |
| Sample Overloading | Too much sample applied to the TLC plate or column saturates the stationary phase. | For TLC, use a more dilute solution. For columns, ensure the sample load is 1-5% of the silica gel weight.[2] |
| Poor Solubility | The compound crashes out of the mobile phase at the point of application. | Load the sample using a stronger solvent (e.g., dichloromethane) and then begin elution with the less polar mobile phase. Alternatively, use the "dry loading" method.[2] |
| Strong Analyte-Silica Interaction | The weakly basic indole nitrogen binds to acidic silica gel. | Add a small amount of a competitive base, like triethylamine (TEA) (0.1-1%), to the eluent. This neutralizes the acidic sites on the silica and improves peak shape. |
Q6: The separation between my product and a key impurity is poor (ΔRf < 0.1). How can I improve the resolution?
A6: Improving resolution requires optimizing the selectivity of your chromatographic system. The goal is to find a mobile phase that interacts differently with your product and the impurity.
Strategies for Improving Resolution:
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing their interaction time with the silica and potentially improving separation. Aim for an Rf of 0.25-0.35 for the target compound for optimal separation.[6]
-
Change Solvent System Composition: Do not just vary the ratio; change the solvents themselves. Swapping ethyl acetate for dichloromethane, for example, can alter the separation profile because it changes the nature of the solvent-solute interactions (dipole-dipole vs. hydrogen bonding).
-
Consider a Different Stationary Phase: If separation on silica is intractable, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase (C18) silica, though this is a more advanced step.[7]
Section 3: Standard Operating Protocols & Visual Guides
Workflow for Purification of Crude this compound
Caption: General experimental workflow from crude product to final purified compound.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound on a silica gel column.
-
Column Selection and Packing:
-
Choose a column with an appropriate diameter for your sample size (e.g., a 40 mm diameter column for 1-5 g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).[2]
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top. This method often provides superior separation compared to liquid loading.[6]
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes).
-
Use air pressure to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis of the collected fractions. For example:
-
200 mL of 10% EtOAc/Hexanes
-
200 mL of 20% EtOAc/Hexanes
-
400 mL of 30% EtOAc/Hexanes
-
200 mL of 50% EtOAc/Hexanes
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the composition of the fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Logic for Poor Column Separation
Sources
Validation & Comparative
Technical Characterization Guide: 3-Acetyl-indole-5-carbonitrile
The following guide provides an in-depth technical characterization of 3-Acetyl-indole-5-carbonitrile , focusing on FTIR spectral analysis. This document is structured to assist researchers in validating synthesis outcomes and distinguishing the target compound from precursors and structural isomers.
CAS: 17380-19-7 | Formula: C₁₁H₈N₂O | MW: 184.19 g/mol
Executive Summary
This compound is a critical disubstituted indole intermediate, widely utilized in the development of tubulin polymerization inhibitors and other bioactive alkaloids. Its structural integrity relies on the coexistence of an electron-withdrawing nitrile group at the C5 position and an acetyl moiety at the C3 position.
For the synthetic chemist, Fourier Transform Infrared Spectroscopy (FTIR) serves as the primary rapid-validation tool. This guide compares the target compound against its precursors (Indole-5-carbonitrile) and structural isomers (N-acetyl impurities), providing a robust framework for "Go/No-Go" decision-making during synthesis.
Spectral Fingerprint Analysis
The FTIR spectrum of this compound is defined by a "Push-Pull" electronic system. The electron-donating indole nitrogen interacts with the electron-withdrawing acetyl group, significantly lowering the carbonyl frequency, while the nitrile group remains distinct.
Comparative Peak Assignment Table
The following data synthesizes experimental values from recent Friedel-Crafts acylation studies [1][2] and standard spectroscopic principles for indole derivatives.
| Functional Group | Vibration Mode | Target: this compound | Precursor: Indole-5-carbonitrile | Alternative: 3-Acetylindole (Ref) |
| Nitrile (C≡N) | Stretching | 2220 – 2270 cm⁻¹ (Sharp) | 2210 – 2240 cm⁻¹ | Absent |
| Carbonyl (C=O) | Stretching | 1611 – 1635 cm⁻¹ (Strong) | Absent | 1620 – 1640 cm⁻¹ |
| Amine (N-H) | Stretching | 3150 – 3425 cm⁻¹ (Broad) | 3400 – 3440 cm⁻¹ | 3160 – 3400 cm⁻¹ |
| Aromatic (C=C) | Ring Stretch | 1500 – 1590 cm⁻¹ | 1450 – 1580 cm⁻¹ | 1500 – 1590 cm⁻¹ |
| Aliphatic (C-H) | -CH₃ Stretch | 2930 – 3000 cm⁻¹ | Absent | 2920 – 3000 cm⁻¹ |
Expert Insight: The "Push-Pull" Effect
-
The Carbonyl Anomaly: You might expect a standard ketone C=O to appear near 1715 cm⁻¹. However, in 3-acetylindoles, the lone pair on the indole nitrogen donates density into the ring, which conjugates with the C3-carbonyl. This increases the single-bond character of the C=O, shifting the peak dramatically lower to 1611–1635 cm⁻¹ .
-
The Nitrile Shift: The presence of the acetyl group (electron-withdrawing) on the same aromatic system can slightly stiffen the C≡N bond compared to the precursor, potentially shifting the nitrile peak to the higher end of the range (~2269 cm⁻¹ has been reported in specific matrices [2], though 2220-2240 cm⁻¹ is typical).
Distinguishing Impurities (The "N-Acetyl" Trap)
A common failure mode in Friedel-Crafts acylation is the formation of the N-acetyl isomer (1-acetyl-indole-5-carbonitrile) instead of the desired C-acetyl product (3-acetyl). FTIR is the fastest way to detect this failure.
| Feature | Target (C3-Acetyl) | Impurity (N1-Acetyl) | Reasoning |
| N-H Stretch | Present (3150-3425 cm⁻¹) | ABSENT | N-acylation consumes the N-H proton. |
| C=O Frequency | Low (1611-1635 cm⁻¹) | High (~1700 cm⁻¹) | N-acetyl is an amide. The lone pair is involved in the amide bond, but less effectively than the C3-conjugation, and lacks the "ketone-like" resonance dampening seen at C3. |
Critical Check: If your spectrum shows a carbonyl peak >1680 cm⁻¹ and lacks an N-H stretch, you have synthesized the N-acetyl impurity, not the target.
Experimental Validation Protocol
To ensure reproducible spectral data, follow this self-validating protocol.
A. Sample Preparation[9][12][13]
-
Preferred Method: ATR (Attenuated Total Reflectance) – Diamond Crystal.
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Note: KBr can sometimes cause peak broadening in H-bonded N-H regions.
B. Workflow
-
Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).
-
Precursor Check: Run the spectrum of your starting material (Indole-5-carbonitrile) first. Confirm the C≡N peak at ~2225 cm⁻¹ and lack of C=O.
-
Product Scan: Run the product.
-
The "Triad" Validation:
-
Check 1: Did the C≡N peak remain? (Yes = Nitrile intact).
-
Check 2: Did a new strong peak appear at 1610–1635 cm⁻¹? (Yes = Acylation successful).
-
Check 3: Is the N-H peak still present? (Yes = C-Acylation confirmed; No = N-Acylation occurred).
-
Synthesis & Verification Pathway
The following diagram visualizes the synthesis logic and the spectral checkpoints required to validate the transformation from Indole-5-carbonitrile to the target.
Figure 1: Spectral validation workflow distinguishing the target C-acylated product from the N-acylated impurity.
References
-
Zheng, Y., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides.[1][2] Molecules, 27(23), 8305. (Verifies synthesis and characterization of 3-acylindoles).
-
Institut Kimia Malaysia.Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (Provides specific spectral data for 5-cyano-3-acetylindole: NH 3423, CN 2269, C=O 1611).
-
PubChem Compound Summary.
-
Spectroscopy Online.Organic Nitrogen Compounds IV: Nitriles. (Reference for nitrile shift mechanics).
Sources
A Comparative Guide to the UV-Vis Absorption of 3-Acetyl-indole-5-carbonitrile and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of UV-Vis Spectroscopy for Indole Derivatives
Indole and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The electronic properties of the indole ring are highly sensitive to substitution, which in turn dictates the molecule's interaction with biological targets and its pharmacokinetic profile. UV-Vis spectroscopy is a fundamental, non-destructive technique that provides a direct window into these electronic properties.
The absorption of UV-Vis light by an indole derivative corresponds to the promotion of electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π* orbitals). The specific wavelengths of maximum absorbance (λmax) are signatures of these π→π* transitions.[1] For drug development professionals, these signatures are critical for:
-
Structural Confirmation: Verifying the electronic conjugation of newly synthesized compounds.
-
Purity Assessment: Detecting aromatic impurities.
-
Quantitative Analysis: Determining concentration in solution via the Beer-Lambert Law, essential for dose-response studies.[2]
-
Binding Studies: Monitoring spectral shifts upon interaction with proteins or nucleic acids.
-
Photostability and Phototoxicity: Understanding how the molecule interacts with light is a key component of preclinical safety assessment.
This guide focuses on dissecting the contributions of the electron-withdrawing acetyl group at the C3 position and the cyano group at the C5 position to the UV-Vis spectrum of the indole core.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption spectrum of 3-Acetyl-indole-5-carbonitrile, we will analyze the empirical data of its parent and mono-substituted analogues. The solvent environment plays a crucial role in modulating the energy of electronic transitions, a phenomenon known as solvatochromism.[3][4] Therefore, comparisons are made in similar solvents where possible.
| Compound | Solvent | λmax (nm) | Key Structural Feature & Electronic Effect |
| Indole | Various | ~270-280 nm | The fundamental chromophore. |
| 3-Acetylindole | Ethanol | 300 nm | 3-Acetyl Group: An electron-withdrawing group (EWG) that extends conjugation with the indole π-system, causing a significant bathochromic (red) shift.[1][5] |
| Cyclohexane | (not specified) | A shift to a less polar solvent would likely cause a hypsochromic (blue) shift compared to ethanol. | |
| Indole-5-carbonitrile | Methanol | 276 nm | 5-Cyano Group: A strong EWG that modifies the electronic distribution of the benzene portion of the indole. The observed λmax is very close to that of unsubstituted indole.[6] |
| This compound | Predicted | ~300-315 nm | Combined Effect: The dominant spectral shift is expected from the 3-acetyl group's extension of conjugation. The 5-cyano group is predicted to cause a further, smaller bathochromic shift. |
Causality Behind the Spectral Shifts:
-
The Indole Chromophore: The UV spectrum of indole itself is characterized by two main absorption bands, termed ¹Lₐ and ¹Lₑ, arising from different electronic transitions within the aromatic system.[7] These bands often overlap, presenting as a broad absorption peak around 270-280 nm.
-
Effect of the 3-Acetyl Group: When an acetyl group is added at the C3 position, its carbonyl function is in direct conjugation with the pyrrole ring's π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap corresponds to absorption of longer wavelength light, resulting in the pronounced bathochromic shift to around 300 nm observed for 3-acetylindole.[1][5]
-
Effect of the 5-Cyano Group: The cyano group at the C5 position is a potent electron-withdrawing group. Its primary electronic influence is on the benzene portion of the indole ring. The experimental data for indole-5-carbonitrile shows a λmax of 276 nm in methanol, which is only a minor shift compared to indole.[6] This suggests that substitution at the C5 position does not extend the primary chromophore's conjugation in the same dramatic way as substitution at C3.
Predicted Spectrum for this compound:
Based on the analysis above, we can predict the UV-Vis spectrum of this compound. The primary determinant of its long-wavelength absorption will be the 3-acetylindole chromophore. The addition of the 5-cyano group, with its strong electron-withdrawing nature, will likely further perturb the electronic structure, leading to an additional small bathochromic shift. Therefore, it is reasonable to predict a λmax for this compound to be in the range of 300-315 nm in a polar protic solvent like methanol or ethanol.
Experimental Protocol for Determination of λmax
This section provides a self-validating, step-by-step protocol for accurately determining the UV-Vis absorption maxima of this compound. The causality behind each step is explained to ensure scientific rigor.
Workflow Diagram
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Materials and Equipment:
-
This compound
-
UV-grade solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Solution Preparation (Trustworthiness Pillar):
-
Rationale: Accurate concentration is key for reproducibility and adherence to the Beer-Lambert Law. The absorbance should ideally be within the linear range of the detector (typically 0.1 - 1.0) to ensure accuracy.
-
Protocol: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen UV-grade solvent. b. From the stock solution, prepare a dilute solution with an expected absorbance below 1.0. A concentration of approximately 1 x 10⁻⁵ M is a common starting point for indole derivatives.[5] c. Prepare a "blank" sample using only the pure solvent.
-
-
Instrument Setup (Expertise Pillar):
-
Rationale: A stable light source and a proper wavelength range are essential for capturing the entire relevant spectrum.
-
Protocol: a. Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow at least 20-30 minutes for the lamps to stabilize. b. Set the instrument to scan a suitable wavelength range, for instance, from 200 nm to 400 nm, to capture all relevant π→π* transitions of the indole ring.
-
-
Baseline and Zero Correction (Authoritative Grounding Pillar):
-
Rationale: This step electronically subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.
-
Protocol: a. Fill both quartz cuvettes with the blank solvent. b. Place the cuvettes in the reference and sample holders of the spectrophotometer. c. Run a baseline correction as per the instrument's software instructions. This establishes a flat baseline of zero absorbance across the spectral range. d. Remove the cuvette from the sample holder.
-
-
Sample Measurement:
-
Rationale: Obtaining the absorption spectrum of the analyte.
-
Protocol: a. Rinse the sample cuvette with a small amount of the dilute analyte solution, then fill it approximately 3/4 full. b. Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges. c. Place the sample cuvette into the sample holder. d. Initiate the spectral scan.
-
-
Data Analysis:
-
Rationale: Identifying the wavelength(s) of maximum absorbance.
-
Protocol: a. Use the instrument's software to identify the peak(s) in the spectrum. The wavelength corresponding to the highest absorbance value is the λmax. b. Record the λmax value(s) and the corresponding absorbance. c. Always report the solvent used, as λmax is solvent-dependent (e.g., "λmax = 310 nm in Ethanol").
-
Conclusion
While direct experimental data for this compound remains to be published, a systematic comparison with its structural precursors provides a strong, scientifically-grounded prediction of its UV-Vis absorption properties. The powerful, conjugating effect of the 3-acetyl group is expected to be the dominant factor, shifting the primary absorption band bathochromically to over 300 nm. The 5-cyano group is anticipated to introduce a further, more subtle red shift. This guide provides not only this predictive insight but also a robust experimental framework for researchers to validate these properties, ensuring data integrity and contributing to the broader understanding of this important class of molecules.
References
-
AIP Publishing. Indole's solvatochromism revisited. The Journal of Chemical Physics. Available at: [Link]
-
AIP Publishing. Indole's solvatochromism revisited. The Journal of Chemical Physics. Available at: [Link]
-
TSI Journals. Excited State Dipole Moment Of New Indole Derivatives By Solvatochromic Shift Method. Trade Science Inc. Available at: [Link]
-
UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Available at: [Link]
-
Solvatochromic and Photochromic Characteristics of New 1,3- Dihydrospiro[2H-indole-2,2'-[2H]bipyrido[3,2-f:2',3'-h][3]benzoxazines]. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]_
-
CORE. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP (LCI-SCF-MO) Study. Available at: [Link]
-
DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. Available at: [Link]
-
Chemistry Stack Exchange. UV-vis spectra - maximum absorption. Available at: [Link]
-
UV-VIS Absorption spectroscopy. Available at: [Link]
-
ResearchGate. How to calculate absorption coefficient from the UV-Vis absorption data ?. Available at: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
-
The Pharma Innovation. JOURNAL Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Available at: [Link]
-
ResearchGate. (PDF) Studies on Acetylation of Indoles. Available at: [Link]
-
MDPI. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Available at: [Link]
-
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. UV–vis spectra of polyindole made from P5CA as PI5CA and I6CA as PI6CA in DMSO. Available at: [Link]
-
PubMed. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Available at: [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Available at: [Link]
-
The Pharma Innovation Journal. Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. Available at: [Link]
-
ResearchGate. UV/Vis absorption spectra of indole in the gas phase (top) and in.... Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]
- 6. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 7. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Differentiating 3-Acetyl-1H-indole-5-carbonitrile from Structural Isomers
This technical guide details the differentiation of 3-Acetyl-1H-indole-5-carbonitrile (CAS: 17380-19-7) from its structural isomers.[1][2] It is designed for researchers in medicinal chemistry and process development who require rigorous structural validation.[1][2]
Introduction & Isomer Landscape[1][2]
3-Acetyl-1H-indole-5-carbonitrile (C₁₁H₈N₂O) is a bifunctional indole scaffold often used as a precursor for kinase inhibitors and CNS-active agents.[1][2] Its synthesis—typically via Friedel-Crafts acetylation of 5-cyanoindole—can yield regioisomers or side products that share the exact molecular mass (184.19 g/mol ) and similar polarity.[1][2]
The "imposter" landscape consists of three primary categories of isomers that must be ruled out:
-
Regioisomers of the Acetyl Group: 1-acetyl (N-acetyl) or 2-acetyl variants.[1][2]
-
Side-Chain Isomers: 3-(Cyanoacetyl)indole (where the nitrile is on the acetyl group, not the ring).[1][2]
-
Positional Isomers of the Nitrile: 4-, 6-, or 7-carbonitrile derivatives.[1][2]
Comparative Isomer Table
| Feature | Target: 3-Acetyl-5-CN | Isomer A: 1-Acetyl-5-CN | Isomer B: 2-Acetyl-5-CN | Isomer C: 3-(Cyanoacetyl)indole |
| Substitution | C3-Acetyl, C5-Cyano | N1-Acetyl, C5-Cyano | C2-Acetyl, C5-Cyano | C3-Cyanoacetyl, Unsub.[1][2] Ring |
| NH Signal (NMR) | Present (~12 ppm) | Absent | Present | Present |
| Acetyl Signal | ||||
| H-2 Signal | Deshielded Singlet (~8.4 ppm) | Deshielded Doublet | Absent | Deshielded Singlet |
| Stability | Stable | Hydrolytically Unstable | Stable | Stable |
Analytical Strategy: NMR Spectroscopy[4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) is the definitive method for structural assignment.[2] The following logic tree uses 1H NMR (DMSO-d₆) to unambiguously identify the target.
Step 1: The Aliphatic Region (Differentiation from Side-Chain Isomers)
Check the region between 2.0 – 5.0 ppm .[2]
-
Target: Shows a sharp singlet at ~2.50 ppm integrating to 3 protons (
). -
Isomer C (3-Cyanoacetyl): Shows a singlet at ~4.2 ppm integrating to 2 protons (
).[1][2] The absence of a methyl singlet immediately rules out this isomer.[2]
Step 2: The NH Proton (Differentiation from N-Acetyl)
Check the region between 11.0 – 13.0 ppm .[2]
-
Target: Shows a broad singlet (exchangeable with D₂O).
-
Isomer A (1-Acetyl): No signal in this region.[1][2] The acetyl group on the nitrogen removes the NH proton.
Step 3: The C-2 Proton (Differentiation from 2-Acetyl)
The proton at position 2 (H-2) is a diagnostic handle for 3-substituted indoles.[1][2]
-
Target (3-Acetyl): H-2 appears as a distinct singlet (or doublet with small
Hz coupling to NH) at 8.3 – 8.5 ppm .[1][2] It is significantly deshielded by the adjacent C-3 carbonyl.[1][2] -
Isomer B (2-Acetyl): The H-2 proton is absent.[1][2] Instead, you will see an H-3 proton signal, typically further upfield (~7.0-7.5 ppm) compared to the H-2 of the target.[1][2]
Step 4: Aromatic Coupling (Differentiation of Nitrile Position)
To confirm the nitrile is at the 5-position, analyze the splitting pattern of the benzene ring protons (H-4, H-6, H-7).[1][2]
-
H-4: Appears as a doublet (
Hz) due to meta-coupling with H-6.[1][2] It is heavily deshielded (~8.6 ppm) by the adjacent C-3 carbonyl and C-5 nitrile.[1][2] -
H-6: Appears as a doublet of doublets (
Hz, Hz) .[2] -
H-7: Appears as a doublet (
Hz) .[1][2] -
Contrast: A 6-cyano isomer would show H-7 as a singlet (or small doublet) and H-5 as a doublet of doublets.[1][2]
Secondary Validation Methods
Vibrational Spectroscopy (FT-IR)[1][2]
-
Nitrile (
): Look for a sharp, weak-to-medium band at 2220–2230 cm⁻¹ .[1][2] -
Ketone (
): -
NH Stretch: Broad band at 3100–3300 cm⁻¹ (absent in 1-acetyl isomer).[1][2]
Mass Spectrometry (MS)
Fragmentation patterns in EI-MS or ESI-MS/MS provide structural clues:
-
Target: Molecular ion
.[1][2][][] Common fragments:-
169 (
) -
141 (
, loss of acetyl)[2]
-
169 (
-
N-Acetyl Isomer: Often shows a facile loss of ketene (
, mass 42) to regenerate the parent indole ( 142).[2]
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of cyanoindoles and to clearly visualize the NH proton.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Self-Validation: Ensure the residual solvent peak (DMSO quintet at 2.50 ppm) does not overlap with the acetyl methyl signal. If overlap occurs, switch to Acetone-d₆ (2.05 ppm) or add a shift reagent.[1][2]
Protocol B: HPLC Purity Method
This method separates the target from unreacted 5-cyanoindole and N-acetyl impurities.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).[1][2]
-
Expected Elution Order:
Decision Logic Visualization
The following diagram illustrates the logical flow for confirming the structure of 3-Acetyl-1H-indole-5-carbonitrile.
Caption: Logical decision tree for the structural verification of 3-Acetyl-1H-indole-5-carbonitrile using 1H NMR markers.
References
-
PubChem. 3-Acetylindole (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
The Pharma Innovation Journal. Synthesis and Characterization of 3-Acetylindole Derivatives. (2013).[1][2][5] Available at: [Link]
-
Royal Society of Chemistry. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.[1][2] (2023).[1][2] Available at: [Link]
Sources
A Definitive Guide to the Structural Confirmation of 3-Acetyl-indole-5-carbonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel compound is a cornerstone of chemical research and development. In this guide, we delve into the methodologies for confirming the structure of 3-Acetyl-indole-5-carbonitrile, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide will provide a comprehensive comparison of X-ray crystallography with other analytical techniques, using the closely related, publicly available crystal structure of 3-Acetylindole as a benchmark. This comparative approach will illuminate the unique advantages and insights that X-ray crystallography offers in the rigorous process of structural elucidation.
The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is paramount. It dictates its biological activity, informs structure-activity relationship (SAR) studies, and is a critical component of intellectual property filings. For a molecule like this compound, which belongs to the versatile indole class of compounds known for a wide range of biological activities, even minor ambiguities in its structure can lead to misinterpretation of experimental results and costly delays in the development pipeline.[1][2] While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the connectivity and functional groups within a molecule, they often fall short of providing the definitive, high-resolution spatial arrangement of atoms that X-ray crystallography can deliver.
A Comparative Approach to Structural Elucidation
This guide will navigate the process of structural confirmation by comparing the insights gained from various analytical techniques. We will use the crystal structure of 3-Acetylindole (CSD refcode: 697588) as a foundational reference to infer and discuss the expected structural features of this compound.[3]
| Analytical Technique | Information Provided | Limitations for this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Requires a single, high-quality crystal. Data for the specific compound is not publicly available. |
| NMR Spectroscopy (¹H & ¹³C) | Information on the chemical environment of protons and carbons, connectivity through coupling patterns. | Does not directly provide 3D spatial arrangement or information on intermolecular packing. |
| IR Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies. | Provides limited information on the overall molecular structure and no 3D information. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. | Does not provide information on the arrangement of atoms within the molecule. |
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. The process, from crystal growth to data analysis, is a meticulous workflow designed to yield a precise and unambiguous atomic model.
Experimental Workflow for X-ray Crystallography
Caption: Figure 1: A generalized workflow for determining a molecular structure using single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
1. Crystallization:
-
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
-
Methodology: Slow evaporation is a common technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared. The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. Other methods include vapor diffusion and cooling crystallization. The choice of solvent is critical and often requires screening of various options.
2. Crystal Mounting and Data Collection:
-
Objective: To mount a selected crystal and collect diffraction data.
-
Methodology: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Methodology: The collected diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated. The resulting data is then used to solve the crystal structure using methods such as direct methods or Patterson methods, which provide initial phases for the structure factors.
4. Structure Refinement and Validation:
-
Objective: To refine the initial structural model to best fit the experimental data.
-
Methodology: The initial atomic positions are refined against the experimental diffraction data using least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are introduced. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions. The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
Comparative Analysis with Spectroscopic Data
While awaiting a definitive crystal structure of this compound, we can leverage spectroscopic data for preliminary characterization.
Insights from NMR and IR Spectroscopy
Spectroscopic techniques provide complementary information to X-ray crystallography. For instance, in a study on 3-acetylindole derivatives, ¹H-NMR and IR spectroscopy were used for structure confirmation.[4]
-
¹H-NMR Spectroscopy: Would be expected to show distinct signals for the aromatic protons on the indole ring, the acetyl methyl protons, and the indole NH proton. The substitution pattern on the indole ring would influence the chemical shifts and coupling constants of the aromatic protons.
-
¹³C-NMR Spectroscopy: Would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the acetyl group and the nitrile carbon.
-
IR Spectroscopy: Would show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the acetyl group, and the C≡N stretch of the nitrile group.[4]
While these techniques confirm the presence of key functional groups and provide clues about the molecular framework, they do not offer the precise geometric details that can be extracted from a crystal structure.
The Power of a Crystal Structure: A Look at 3-Acetylindole
The crystal structure of 3-Acetylindole (without the 5-carbonitrile group) provides a valuable template for understanding the likely structural features of our target molecule.[3]
| Crystallographic Parameter | Value for 3-Acetylindole (CSD: 697588) | Expected for this compound |
| Crystal System | Monoclinic | Potentially similar, but not guaranteed |
| Space Group | P2₁/c | Dependent on crystal packing |
| Key Bond Lengths (Å) | C-C (indole), C-N (indole), C=O | Expected to be similar, with minor variations |
| Key Bond Angles (°) | Angles within the indole ring and acetyl group | Expected to be similar |
| Intermolecular Interactions | Hydrogen bonding involving the indole N-H | The nitrile group may introduce additional dipole-dipole interactions, influencing the crystal packing. |
The presence of the electron-withdrawing nitrile group at the 5-position of the indole ring in this compound is expected to have a subtle but measurable effect on the electronic distribution and, consequently, the bond lengths and angles within the indole core compared to 3-Acetylindole. More significantly, the nitrile group could participate in different intermolecular interactions, potentially leading to a completely different crystal packing arrangement.
Caption: Figure 2: The 2D chemical structure of this compound.
Conclusion: The Unrivaled Certainty of X-ray Crystallography
In the rigorous landscape of scientific research and drug development, the demand for certainty is absolute. While spectroscopic methods like NMR and IR provide essential pieces of the structural puzzle, X-ray crystallography delivers the complete, high-resolution picture. For this compound, obtaining a single-crystal X-ray structure would provide irrefutable proof of its atomic arrangement, offering invaluable insights into its chemical properties and potential biological interactions. This guide has outlined the comparative strengths of these techniques and provided a detailed roadmap for the crystallographic confirmation of this promising indole derivative. The pursuit of a definitive crystal structure remains a critical step in unlocking its full scientific and therapeutic potential.
References
-
The Pharma Innovation. (2013, May 9). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem. Retrieved from [Link]
-
ResearchGate. (2018, February 9). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Retrieved from [Link]
-
PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetylindole. PubChem. Retrieved from [Link]
-
MDPI. (2023, January 2). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 3-Acetyl-indole-5-carbonitrile
Part 1: Executive Safety Profile
Immediate Action Required: This compound contains a nitrile moiety attached to an indole core. While aromatic nitriles are generally more stable than aliphatic ones, improper disposal in acidic waste streams can result in the evolution of Hydrogen Cyanide (HCN) gas.
| Parameter | Specification |
| Chemical Name | 3-Acetyl-1H-indole-5-carbonitrile |
| CAS Number | 17380-19-7 |
| Molecular Formula | C₁₁H₈N₂O |
| Physical State | Solid (Pale yellow to brown powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Irritant |
| Critical Incompatibility | STRONG ACIDS (Risk of HCN evolution), Strong Oxidizers |
| Waste Classification | Toxic Organic Solid / Nitrile-bearing Waste |
Part 2: The Mechanism of Risk (E-E-A-T)
Why strict segregation is non-negotiable.
As researchers, we must understand the causality behind safety rules. The primary disposal risk for 3-Acetyl-indole-5-carbonitrile lies in its C-5 nitrile group .
-
Hydrolysis Potential: Under strongly acidic conditions (pH < 2), the nitrile group (
) can undergo hydrolysis. While the indole ring provides some steric and electronic stabilization, the risk of releasing free cyanide ions ( ) or volatile hydrogen cyanide ( ) persists, particularly if the waste stream is heated or contains catalytic metals. -
Combustion Products: In the event of a fire or improper incineration, the nitrogen content in both the indole ring and the nitrile group will decompose into Nitrogen Oxides (
) and Carbon Monoxide ( ), in addition to potential trace HCN.
The Golden Rule: Never dispose of this compound (or its mother liquors) in the "General Acid Waste" or "Piranha Solution" streams.
Part 3: Operational Disposal Protocol
A. Solid Waste (Pure Compound / Contaminated Solids)
Applicability: Expired vials, contaminated weighing boats, gloves, paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers which may react with trace impurities.
-
Segregation: Dedicate a specific waste container labeled "TOXIC SOLID - ORGANIC NITRILES" .
-
Labeling:
-
Must list the full chemical name: this compound.
-
Add Hazard Warning: Toxic, Irritant.
-
Add Critical Note: DO NOT MIX WITH ACIDS.
-
-
Handoff: Seal tightly. Wipe the exterior with a mild detergent (not acid). Transfer to your facility's hazardous waste accumulation area.
B. Liquid Waste (Mother Liquors / HPLC Effluent)
Applicability: Reaction mixtures, HPLC waste containing Acetonitrile/Methanol/Water.
-
pH Verification (Self-Validating Step): Before adding to any waste carboy, dip a pH strip into your solution.
-
If pH < 4: Neutralize carefully with Sodium Bicarbonate (
) until pH is 6–8. -
If pH > 10: Neutralize with dilute Acetic Acid to pH 8 (avoid strong mineral acids).
-
-
Stream Selection: Dispose into "Non-Halogenated Organic Solvents" (assuming dissolved in MeOH/ACN/DMSO).
-
Exception: If the solution contains heavy metals, use the "Aqueous Metal Waste" stream, but ensure the pH remains alkaline (> pH 9) to keep cyanides stable as salts rather than volatile gas.
-
-
Double-Containment: Store liquid waste carboys in secondary containment trays to capture leaks.
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this compound to prevent accidental HCN generation.
Figure 1: Operational decision tree ensuring pH neutralization prior to liquid waste consolidation.
Part 5: Emergency Contingencies
Spill Management:
-
Evacuate: If a large quantity of powder is aerosolized, evacuate the immediate area to prevent inhalation.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is present.
-
Neutralization (Liquid Spills): Cover with a spill pad. If the spill involves acid, cover with soda ash or sodium bicarbonate immediately to prevent HCN release.
-
Cleanup: Scoop solids into a waste container. Wash the area with a soap/water solution.[1][2] Do not use bleach (Sodium Hypochlorite) indiscriminately on large nitrile spills without ventilation, as it can react exothermically, though it is often used to oxidize cyanide salts in controlled settings.
First Aid:
-
Inhalation: Move to fresh air. Oxygen if breathing is difficult.[2]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329762282, 3-Acetyl-1H-indole-5-carbonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Acetyl-indole-5-carbonitrile
Topic: Personal protective equipment for handling 3-Acetyl-indole-5-carbonitrile Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
This compound (CAS: 17380-19-7) presents a dual-hazard profile common to functionalized indoles: it is a potent irritant (indole core) and a potential source of metabolic cyanide (nitrile moiety). While less acutely toxic than inorganic cyanides, this compound requires a safety protocol that prioritizes dermal isolation and respiratory protection .
The Critical Risk: The nitrile group (-CN) at the 5-position is stable in solid form but can facilitate transdermal absorption when solubilized in organic solvents (e.g., DMSO, DMF). Once absorbed, organic nitriles can slowly metabolize to release cyanide ions, leading to delayed toxicity.[1]
Immediate Action Required:
-
Solid Phase: Prevent dust inhalation (P100/N95).
-
Liquid Phase: Prevent skin contact (Double-gloving required).
-
Engineering: All open handling must occur inside a certified chemical fume hood.
Hazard Mechanics & Risk Assessment
To effectively protect yourself, you must understand the mechanism of the hazard.
-
The "Trojan Horse" Effect: Organic nitriles are often lipophilic. Unlike inorganic cyanide (which is ionic and repelled by skin), this compound dissolved in DMSO can penetrate the stratum corneum.
-
Metabolic Activation: The liver attempts to detoxify the molecule, potentially cleaving the C-CN bond. This releases free cyanide (
), which inhibits cytochrome c oxidase, stalling cellular respiration. -
Sensitization: The indole core is a known sensitizer. Repeated exposure to dust without respiratory protection can lead to chronic allergic dermatitis or respiratory sensitization.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient. Use this matrix to upgrade your PPE based on the state of matter.
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Assay) | Technical Rationale |
| Hand Protection | Double Nitrile (Standard 4-5 mil) | Laminate / Silver Shield® (Inner) + Nitrile (Outer) | Organic nitriles can permeate standard nitrile rubber in <15 mins. Laminate provides the chemical barrier; nitrile provides dexterity. |
| Respiratory | N95 or P100 Mask (if outside hood) | Fume Hood (Sash at 18") | Prevents inhalation of fine particulate dust which acts as a respiratory irritant/sensitizer. |
| Eye Protection | Chemical Goggles (Tight-fitting) | Safety Glasses w/ Side Shields | Goggles prevent dust entry into the lacrimal duct (a route of rapid absorption). |
| Body Protection | Lab Coat + Tyvek Sleeves | Lab Coat (Buttoned) | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure during reaching. |
Senior Scientist Note: If you are handling >1g of material, I strongly recommend wearing a chemically resistant apron. A spill of a concentrated nitrile solution on a cotton lab coat can result in a "poultice effect," holding the toxin against the skin.
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, ensuring safety barriers are active at every transition point.
Figure 1: Operational lifecycle of this compound. Note the critical control point at Solubilization, where the risk profile shifts from inhalation (dust) to dermal absorption (liquid).
Step-by-Step Handling Protocol
Phase A: Weighing (Solid)
-
Preparation: Place a disposable balance draft shield or a "lab diaper" (absorbent pad) inside the fume hood. Place the balance inside the hood if possible.
-
Static Control: Indole derivatives are often static-prone. Use an anti-static gun or allow the container to equilibrate to reduce "flying powder."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.
Phase B: Solubilization (Liquid)
This is the highest risk phase.
-
Solvent Choice: When adding DMSO or DMF, the solution becomes a penetrant carrier.
-
Gloving: Don Silver Shield (Laminate) gloves under your standard nitrile gloves.
-
Why? Standard nitrile gloves may degrade or allow permeation of nitrile-rich organic solutions within minutes. The laminate layer is the true chemical barrier.
-
-
Vessel: Use a screw-cap vial (glass or polypropylene). Avoid snap-caps, which can aerosolize droplets upon opening.
Phase C: Waste Disposal
Do not pour down the drain.[2][3]
-
Segregation: Segregate waste into a container labeled "Toxic Organic Waste - Nitrile Content."
-
pH Control: Ensure the waste container is not acidic . Mixing nitriles with strong acids can theoretically generate Hydrogen Cyanide (HCN) gas, although this is slow for aromatic nitriles. Keep waste pH neutral or slightly alkaline (pH 8-10).
-
Solids: Contaminated gloves, paper towels, and weigh boats must go into a solid hazardous waste drum, not regular trash.
Emergency Response (Self-Validating System)
Before starting work, verify the location of the following. If these are not present, the protocol is invalid and work must stop.
-
Eyewash Station: Must be within 10 seconds of the workspace.
-
Spill Kit: Must contain vermiculite or chem-sorb pads . Do not use paper towels for large liquid spills (they increase surface area for evaporation).
-
First Aid - Skin Contact:
-
Strip: Remove contaminated clothing/gloves immediately.
-
Wash: Flush skin with soap and water for 15 minutes.[4] Do not scrub hard, as abrasion increases absorption.
-
Alert: Inform the safety officer. Monitor for signs of dizziness or headache (early cyanide symptoms).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27513, Indole-5-carbonitrile (Analog). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Nitriles: Systemic Hazards and PPE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart for Organic Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
